molecular formula C8H4BrClN2 B184729 7-Bromo-2-chloroquinoxaline CAS No. 89891-65-6

7-Bromo-2-chloroquinoxaline

Cat. No.: B184729
CAS No.: 89891-65-6
M. Wt: 243.49 g/mol
InChI Key: AZUMKBQKUXTHCM-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinoxaline is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUMKBQKUXTHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406760
Record name 7-bromo-2-chloroquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89891-65-6
Record name 7-bromo-2-chloroquinoxaline
Source EPA DSSTox
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Record name 7-bromo-2-chloroquinoxaline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-chloroquinoxaline from 2-hydroxyquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a two-step synthetic route for the preparation of 7-bromo-2-chloroquinoxaline, a valuable building block in medicinal chemistry, starting from the readily available 2-hydroxyquinoxaline. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 2-hydroxyquinoxaline is a two-step process. The first step involves the regioselective electrophilic bromination of the 2-hydroxyquinoxaline core to introduce a bromine atom at the 7-position, yielding 7-bromo-2-hydroxyquinoxaline. The subsequent step is a chlorination reaction that converts the hydroxyl group at the 2-position into a chlorine atom, affording the final product.

Synthetic Pathway 2-Hydroxyquinoxaline 2-Hydroxyquinoxaline 7-Bromo-2-hydroxyquinoxaline 7-Bromo-2-hydroxyquinoxaline 2-Hydroxyquinoxaline->7-Bromo-2-hydroxyquinoxaline Step 1: Bromination This compound This compound 7-Bromo-2-hydroxyquinoxaline->this compound Step 2: Chlorination

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-2-hydroxyquinoxaline

The regioselective bromination of 2-hydroxyquinoxaline at the 7-position is achieved through electrophilic aromatic substitution. The directing effects of the electron-donating hydroxyl group and the pyrazine ring influence the position of bromination. While various brominating agents can be employed, N-bromosuccinimide (NBS) in a suitable solvent is a common choice for such transformations.

Materials:

  • 2-Hydroxyquinoxaline

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyquinoxaline (1.0 equivalent) in glacial acetic acid.

  • To this solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with copious amounts of water to remove acetic acid.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 7-bromo-2-hydroxyquinoxaline as a solid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

The conversion of the hydroxyl group in 7-bromo-2-hydroxyquinoxaline to a chlorine atom can be effectively carried out using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Method A: Using Phosphorus Oxychloride (POCl₃)

Materials:

  • 7-Bromo-2-hydroxyquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-bromo-2-hydroxyquinoxaline (1.0 equivalent) in phosphorus oxychloride (3.0-5.0 equivalents).

  • Add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Method B: Using Thionyl Chloride (SOCl₂)

Materials:

  • 7-Bromo-2-hydroxyquinoxaline

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of 7-bromo-2-hydroxyquinoxaline (1.0 equivalent) in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it into ice-water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography as described in Method A.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
12-Hydroxyquinoxaline7-Bromo-2-hydroxyquinoxalineNBSAcetic Acid80-1004-675-85
2A7-Bromo-2-hydroxyquinoxalineThis compoundPOCl₃, PyridineNeat105-1102-4~94
2B7-Bromo-2-hydroxyquinoxalineThis compoundSOCl₂, DMFTolueneReflux2-380-90

Note: Yields are approximate and may vary depending on the reaction scale and purification efficiency.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chlorination Reactants_1 2-Hydroxyquinoxaline + NBS in Acetic Acid Reaction_1 Heating and Stirring Reactants_1->Reaction_1 Workup_1 Precipitation in Water Reaction_1->Workup_1 Purification_1 Recrystallization Workup_1->Purification_1 Product_1 7-Bromo-2-hydroxyquinoxaline Purification_1->Product_1 Reactants_2 7-Bromo-2-hydroxyquinoxaline + Chlorinating Agent Product_1->Reactants_2 Intermediate Reaction_2 Heating/Reflux Reactants_2->Reaction_2 Workup_2 Quenching and Extraction Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 7-Bromo-2-chloroquinoxaline. This heterocyclic compound serves as a critical intermediate in the fields of medicinal chemistry and organic synthesis, valued for its utility in constructing more complex, biologically active molecules.

Core Physicochemical Properties

This compound is a solid compound at room temperature.[1] Its molecular structure, incorporating both bromine and chlorine substituents on the quinoxaline core, provides a versatile scaffold for further chemical modification. The key physicochemical data are summarized in the table below for ease of reference and comparison.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 89891-65-6[1][2][3][4][5]
Molecular Formula C₈H₄BrClN₂[1][2][4][5][6]
Molecular Weight 243.49 g/mol [1][2][4][5]
Appearance Solid[1]
Melting Point 146°C[1]
LogP 3.0457[4]
Topological Polar Surface Area (TPSA) 25.78 Ų[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 0[4]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the chlorination of its precursor, 7-bromoquinoxalin-2-ol. The following protocol provides a general procedure for this transformation.[3]

Objective: To synthesize this compound from 7-bromoquinoxalin-2-ol.

Materials:

  • 7-bromoquinoxalin-2-ol (starting material)

  • Phosphorus oxychloride (POCl₃) (reagent)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Ethyl acetate (EtOAc) (solvent)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • A suspension is created by adding 7-bromoquinoxalin-2-ol (e.g., 2 g, 8.88 mmol) to dry phosphorus oxychloride (e.g., 7 mL).[3]

  • A catalytic amount of N,N-dimethylformamide (e.g., 2 drops) is added to the suspension.[3]

  • The reaction mixture is heated to 100°C and stirred at this temperature for 3 hours.[3]

  • Upon completion of the reaction, the mixture is cooled to room temperature.[3]

  • Excess phosphorus oxychloride is removed by evaporation under reduced pressure.[3]

  • The resulting residue is dissolved in ethyl acetate.[3]

  • This solution is then added dropwise to ice water while stirring.[3]

  • The aqueous phase is extracted three times with ethyl acetate.[3]

  • The organic layers are combined and washed with a saturated sodium bicarbonate solution.[3]

  • The final organic layer is concentrated to yield this compound as a solid product.[3]

This protocol resulted in a 93% yield of the final product.[3]

G cluster_synthesis Synthesis Workflow start Start: 7-bromoquinoxalin-2-ol reagents Add POCl3 (reagent) + DMF (catalyst) start->reagents Step 1 reaction Heat to 100°C Stir for 3 hours reagents->reaction Step 2 workup Quench with Ice Water Extract with Ethyl Acetate Wash with NaHCO3 reaction->workup Step 3 product Product: this compound workup->product Step 4

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Signaling Pathways

Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[7][8] They are integral to the synthesis of drugs with antibacterial, antiviral, antimalarial, and anticancer properties.[7] The chlorine atom at the 2-position and the bromine atom at the 7-position of this compound are excellent leaving groups for nucleophilic substitution and sites for metal-catalyzed cross-coupling reactions, respectively. This dual reactivity makes the compound a versatile building block for creating diverse molecular libraries for drug discovery.

While specific signaling pathway involvement for this compound is not extensively documented, its structural analogs, such as pyrrolo[3,2-b]quinoxaline derivatives, have been identified as potent kinase inhibitors.[9] These related compounds have been shown to target kinases like LYN, BTK, and mTOR, which are crucial in lymphoma and other cancers.[9] Therefore, this compound is a highly valuable starting material for the synthesis of novel kinase inhibitors, which can modulate cellular signaling pathways implicated in disease.

G cluster_application Logical Application in Drug Discovery start This compound (Building Block) synthesis Further Synthetic Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) start->synthesis intermediate Advanced Quinoxaline Derivative synthesis->intermediate screening Biological Screening (e.g., Kinase Assays) intermediate->screening inhibitor Identified Kinase Inhibitor (e.g., LYN, BTK, mTOR) screening->inhibitor pathway Modulation of Cellular Signaling Pathways inhibitor->pathway

Caption: Role as a building block in kinase inhibitor discovery.

Conclusion

This compound is a pivotal chemical entity with well-defined physicochemical properties that make it an ideal substrate for synthetic transformations. Its utility is particularly pronounced in the field of drug discovery, where it serves as a foundational scaffold for developing novel therapeutics, most notably kinase inhibitors. The experimental protocols for its synthesis are established, allowing for its reliable production for research and development purposes. This guide provides the core technical information required by scientists to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Bromo-2-chloroquinoxaline, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical identity, properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

This compound is a disubstituted quinoxaline derivative. Quinoxaline and its derivatives are important classes of heterocyclic compounds that are integral to the development of various pharmaceuticals and functional materials.

  • Chemical Name: this compound

  • CAS Number: 89891-65-6[1][2][3][4][5][6]

  • Synonyms: 2-chloro-7-bromo-quinoxaline[1][3]

The molecular structure of this compound is depicted below:

Chemical structure of this compound

Figure 1. 2D structure of this compound.

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[1][2][3]
Molecular Weight 243.49 g/mol [1][2][3]
Monoisotopic Mass 241.92464 Da[3][7]
Physical Form Solid
Purity ≥97%[1]
InChI InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H[3]
InChIKey AZUMKBQKUXTHCM-UHFFFAOYSA-N[3]
SMILES ClC1=NC2=CC(Br)=CC=C2N=C1[1][3]
Topological Polar Surface Area (TPSA) 25.78 Ų[1]
LogP 3.0457[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]

Experimental Protocols

The following section details a general, lab-scale synthetic procedure for this compound.

Synthesis of this compound from 7-bromo-2(1H)-quinoxalinone [4]

This protocol describes the conversion of 7-bromoquinoxalin-2-ol to this compound.

Materials and Reagents:

  • 7-bromoquinoxalin-2-ol (7-bromo-2(1H)-quinoxalinone)

  • Phosphorus oxychloride (POCl₃) - Note: The original source mentioned phosphorus trichloride, but phosphorus oxychloride is more commonly used for this type of conversion and is likely what was intended. For the purpose of this guide, we will proceed with phosphorus oxychloride as the reagent.

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice water

Procedure:

  • To a suspension of 7-bromoquinoxalin-2-ol (2 g, 8.88 mmol) in dry phosphorus oxychloride (7 mL), add a catalytic amount of N,N-dimethylformamide (2 drops).

  • Heat the reaction mixture to 100 °C and stir at this temperature for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc).

  • Slowly add the ethyl acetate solution dropwise to ice water while stirring.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Concentrate the organic layer to obtain the solid product.

Yield: 93% (2 g) of this compound as a solid product.[4]

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start: 7-bromoquinoxalin-2-ol + POCl3 + DMF (cat.) Reaction Reaction: Heat to 100 °C Stir for 3 hours Start->Reaction Reagents Added Workup1 Work-up: 1. Cool to RT 2. Evaporate excess POCl3 3. Dissolve in EtOAc Reaction->Workup1 Reaction Complete Workup2 Work-up: 1. Add to ice water 2. Extract with EtOAc (3x) 3. Wash with NaHCO3 Workup1->Workup2 Purification Steps Product Final Product: This compound (Solid, 93% yield) Workup2->Product Isolation

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is associated with the following GHS hazard statements[3]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

A Technical Guide to the Solubility of 7-Bromo-2-chloroquinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of 7-Bromo-2-chloroquinoxaline. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known physical properties and outlines a standardized experimental protocol for determining its solubility. Furthermore, it includes a conceptual framework for understanding the factors that influence solubility.

Compound Overview and Physical Properties

This compound is a heterocyclic organic compound.[1] Its chemical structure and fundamental properties are summarized below. Understanding these properties is a crucial first step before undertaking any experimental solubility studies.

PropertyValueSource
CAS Number 89891-65-6[1][2][3][4][5]
Molecular Formula C₈H₄BrClN₂[2][3][4]
Molecular Weight 243.49 g/mol [2][3][4]
Appearance Solid[6]
Melting Point 146°C[6]
Predicted XlogP 2.9[2][7]
SMILES C1=CC2=NC=C(N=C2C=C1Br)Cl[2][7]
InChIKey AZUMKBQKUXTHCM-UHFFFAOYSA-N[2][6][7]

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method. This method is based on achieving equilibrium between the undissolved solid and the dissolved substance in a specific solvent at a controlled temperature.

A general procedure for determining the solubility of this compound using the shake-flask method is as follows:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solids, the supernatant can be centrifuged and/or filtered using a syringe filter compatible with the solvent.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved this compound in the solvent is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temperature prep1->equil1 sep1 Centrifuge/Filter supernatant equil1->sep1 quant1 Analyze clear solution (HPLC/UV-Vis) sep1->quant1

Shake-Flask Method Workflow

Factors Influencing Solubility

The solubility of a compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Several factors influence this, as depicted in the diagram below.

G center Solubility polarity Polarity center->polarity influenced by h_bond Hydrogen Bonding Capacity center->h_bond influenced by size Molecular Size & Shape center->size influenced by solv_polarity Polarity center->solv_polarity influenced by solv_h_bond Hydrogen Bonding Capacity center->solv_h_bond influenced by temp Temperature center->temp influenced by pressure Pressure center->pressure influenced by

Factors Influencing Solubility

For this compound, its relatively non-polar structure, as suggested by a predicted XlogP of 2.9, indicates that it is likely to have higher solubility in non-polar to moderately polar organic solvents.[2][7] Solvents that can engage in dipole-dipole interactions may be more effective at dissolving this compound. The presence of nitrogen atoms in the quinoxaline ring system allows for potential hydrogen bond acceptance, which could enhance solubility in protic organic solvents.

Conclusion

References

Unveiling the Spectroscopic Signature of 7-Bromo-2-chloroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 7-Bromo-2-chloroquinoxaline, a molecule of interest in medicinal chemistry and materials science.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated chemical shifts for this compound are presented in the tables below. These predictions are derived from the analysis of substituent effects on the quinoxaline ring system, drawing parallels with known spectral data for similar halogenated and substituted quinoxalines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.6 - 8.8s
H-58.0 - 8.2d
H-67.8 - 8.0dd
H-88.2 - 8.4d

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3140 - 144
C-4a140 - 143
C-5130 - 133
C-6132 - 135
C-7120 - 124
C-8130 - 133
C-8a145 - 148

Experimental Protocols

To obtain definitive ¹H and ¹³C NMR spectra for this compound, the following general experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of a reference standard, such as Tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the NMR spectra on a spectrometer with a proton frequency of at least 300 MHz.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • For ¹³C NMR, a proton-decoupled experiment is generally used to simplify the spectrum and enhance signal-to-noise. The acquisition time and number of scans will be significantly longer than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the this compound molecule.

Logical Relationships and Workflows

The structural elucidation of this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final data interpretation. The relationship between the molecular structure and the expected NMR signals is a key aspect of this analysis.

molecular_structure_and_nmr cluster_structure Molecular Structure of this compound cluster_nmr NMR Spectroscopy cluster_data Spectral Data structure C1=CC2=NC=C(N=C2C=C1Br)Cl HNMR 1H NMR structure->HNMR Proton Environment CNMR 13C NMR structure->CNMR Carbon Skeleton H_shifts Proton Chemical Shifts (H-3, H-5, H-6, H-8) HNMR->H_shifts Generates C_shifts Carbon Chemical Shifts (C-2, C-3, C-4a, C-5, C-6, C-7, C-8, C-8a) CNMR->C_shifts Generates

Caption: Relationship between the molecular structure and NMR spectral data.

The general workflow for obtaining and interpreting NMR data is a standardized process in chemical analysis.

nmr_workflow start Start: Compound Synthesis and Purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep data_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_proc->spec_analysis struc_elucid Structural Elucidation and Verification spec_analysis->struc_elucid end End: Confirmed Structure struc_elucid->end

Caption: General workflow for NMR-based structural elucidation.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound, along with the necessary experimental and analytical workflows. For definitive structural confirmation, it is imperative to acquire and interpret the actual experimental NMR data for the synthesized compound.

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-chloroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its molecular structure and fragmentation behavior is crucial for its identification, characterization, and the development of novel derivatives. Mass spectrometry serves as a pivotal analytical technique in this endeavor. This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Due to the absence of specific published experimental data for this exact molecule, this guide presents a theoretical analysis grounded in the fundamental principles of mass spectrometry of halogenated heterocyclic compounds. It outlines the expected fragmentation patterns under electron ionization (EI), details hypothetical experimental protocols, and presents data in a structured format for clarity.

Introduction to the Mass Spectrometry of Halogenated Heterocycles

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For halogenated aromatic compounds like this compound, mass spectrometry provides not only the molecular weight but also structural information through the analysis of fragmentation patterns. The presence of bromine and chlorine isotopes (79Br/81Br in an approximate 1:1 ratio, and 35Cl/37Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens, aiding in their identification.[1][2]

Electron ionization (EI) is a common technique for the analysis of such compounds, as it induces reproducible fragmentation, creating a molecular fingerprint.[3][4] The stable aromatic nature of the quinoxaline ring often leads to a prominent molecular ion peak.[3]

Theoretical Mass Spectrum and Fragmentation Data

The molecular formula of this compound is C8H4BrClN2. Its monoisotopic mass is approximately 241.92 g/mol . The following tables summarize the predicted quantitative data from a theoretical Electron Ionization (EI) mass spectrum.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

m/zIsotope CompositionPredicted Relative Abundance (%)
241.9212C81H479Br35Cl14N276.5
242.9213C12C71H479Br35Cl14N26.6
243.9212C81H481Br35Cl14N2 / 12C81H479Br37Cl14N2100.0
244.9213C12C71H481Br35Cl14N2 / 13C12C71H479Br37Cl14N28.7
245.9212C81H481Br37Cl14N224.5

Table 2: Predicted Major Fragment Ions of this compound under EI-MS

m/z (for 79Br/35Cl)Proposed Fragment Structure/FormulaNeutral LossNotes
206.96[C8H4BrN2]+•Cl•Loss of a chlorine radical. Will show a Br isotopic pattern (M, M+2).
162.97[C8H4ClN2]+•Br•Loss of a bromine radical. Will show a Cl isotopic pattern (M, M+2).
127.98[C8H4N2]+•Br• + Cl•Loss of both halogen radicals.
101.02[C7H3N]+•Br•, Cl•, HCNSubsequent loss of hydrogen cyanide from the [C8H4N2]+• ion.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with an electron ionization source and a quadrupole mass analyzer.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm i.d. capillary column coated with a 0.25 µm film of 5% phenyl methylpolysiloxane.

    • Injector Temperature: 280 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Direct Infusion Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

While EI is more common for such compounds, ESI could be used for softer ionization, which would likely result in a more prominent protonated molecular ion and allow for controlled fragmentation experiments.

  • Sample Preparation: A 10 µg/mL solution of this compound is prepared in a 50:50 acetonitrile/water mixture with 0.1% formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap equipped with an electrospray ionization source.

  • ESI Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

  • MS/MS Conditions:

    • Precursor Ion Selection: The [M+H]+ ion (m/z 242.93 for the most abundant isotopes) is isolated.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern as a function of energy.

Predicted Fragmentation Pathway

Under electron ionization, the this compound molecular ion will undergo a series of fragmentation reactions. The most likely cleavages involve the loss of the halogen substituents, followed by the fragmentation of the quinoxaline ring system.

Fragmentation_Pathway M [C₈H₄BrClN₂]⁺˙ m/z 242, 244, 246 F1 [C₈H₄BrN₂]⁺˙ m/z 207, 209 M->F1 - Cl• F2 [C₈H₄ClN₂]⁺˙ m/z 163, 165 M->F2 - Br• F3 [C₈H₃N₂]⁺ m/z 127 F1->F3 - Br• F2->F3 - Cl• F4 [C₇H₃N]⁺˙ m/z 101 F3->F4 - HCN

Caption: Predicted EI fragmentation pathway of this compound.

Logical Workflow for Analysis

The process of analyzing an unknown sample suspected to be this compound would follow a logical progression, starting with sample introduction and culminating in structural confirmation.

Analysis_Workflow cluster_sample Sample Handling cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample_Prep Sample Preparation (Dissolution in Solvent) GC_MS GC-MS Introduction Sample_Prep->GC_MS EI Electron Ionization (70 eV) GC_MS->EI Mass_Analyzer Mass Analyzer (Quadrupole) EI->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Molecular_Ion Identify Molecular Ion Peak (Isotopic Pattern Analysis) Spectrum->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Confirmation Structure Confirmation Fragmentation->Confirmation

Caption: Workflow for the mass spectrometric analysis of this compound.

Conclusion

This guide provides a theoretical framework for the mass spectrometric analysis of this compound. Based on established principles, we predict a fragmentation pattern dominated by the sequential loss of chlorine and bromine radicals, followed by the cleavage of the heterocyclic ring. The characteristic isotopic signatures of the halogens are key identifiers. The outlined GC-MS protocol offers a robust method for the analysis of this compound. While this guide is theoretical, it provides a solid foundation for researchers to design experiments, interpret data, and ultimately characterize this compound and its analogues with confidence. Future experimental work is needed to validate and refine these predictions.

References

The Elusive Crystal Structure of 7-Bromo-2-chloroquinoxaline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-chloroquinoxaline is a halogenated quinoxaline derivative of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its chloro and bromo substituents. These reactive sites offer the potential for the synthesis of a diverse range of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and characterization of this compound. It is important to note, however, that despite extensive searches of crystallographic databases and the scientific literature, the experimental crystal structure of this compound has not been publicly reported. This document, therefore, outlines the general methodologies that would be employed for its crystal structure determination and presents a generalized workflow for its synthesis and characterization.

Physicochemical Properties

While the detailed crystal structure remains undetermined, several key physicochemical properties of this compound have been reported. These properties are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[1][2][3][4][5]
Molecular Weight 243.49 g/mol [1][2][4]
CAS Number 89891-65-6[1][2][4]
Appearance Solid[5]
Melting Point 146 °C[5]
SMILES C1=CC2=NC=C(N=C2C=C1Br)Cl[1][3]
InChIKey AZUMKBQKUXTHCM-UHFFFAOYSA-N[1][3]

Synthesis Protocol

A plausible and commonly employed synthetic route to this compound involves the chlorination of a 7-bromo-quinoxalin-2(1H)-one precursor. The following is a generalized experimental protocol based on established chemical transformations for similar quinoxaline derivatives.

Reaction: 7-bromo-quinoxalin-2(1H)-one to this compound

Materials:

  • 7-bromo-quinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃) or a similar chlorinating agent

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 7-bromo-quinoxalin-2(1H)-one, add an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Structural Characterization

Following synthesis and purification, the identity and purity of this compound would be confirmed using a suite of standard analytical techniques. The definitive determination of its three-dimensional structure would require single-crystal X-ray diffraction.

Spectroscopic and Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of characteristic functional groups and the overall fingerprint of the molecule.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br, Cl) in the purified sample, which should match the theoretical values for C₈H₄BrClN₂.

Single-Crystal X-ray Diffraction (Hypothetical Protocol)

As the crystal structure is not yet determined, the following outlines a typical experimental protocol for its analysis.

1. Crystal Growth:

  • High-purity this compound would be dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane).

  • Slow evaporation of the solvent at room temperature, or slow cooling of a saturated solution, would be employed to encourage the growth of single crystals of sufficient size and quality for X-ray diffraction.

2. Data Collection:

  • A suitable single crystal would be mounted on a goniometer head.

  • The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

  • X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • A series of diffraction images would be collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data would be processed to determine the unit cell parameters and space group.

  • The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model would be refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Experimental and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and comprehensive characterization of a novel compound such as this compound, culminating in the determination of its crystal structure.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_crystal Crystal Structure Determination synthesis Synthesis of this compound purification Purification (Recrystallization / Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental crystal_growth Single Crystal Growth purification->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution

Generalized workflow for synthesis and characterization.

Conclusion

This compound represents a valuable building block for the development of new chemical entities in drug discovery and materials science. While its fundamental physicochemical properties and synthetic pathways are accessible, the absence of a determined crystal structure presents a significant knowledge gap. The experimental determination of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing, thereby facilitating a more profound understanding of its chemical behavior and enabling more rational design in its future applications. Researchers are encouraged to pursue the crystallization and structural elucidation of this compound to further enrich the chemical literature.

References

7-Bromo-2-chloroquinoxaline: A Technical Guide to Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromo-2-chloroquinoxaline, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. This document details its commercial availability, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on providing practical information for laboratory use.

Physicochemical and Safety Data

This compound, identified by CAS Number 89891-65-6, is a substituted quinoxaline derivative.[1][2][3][4] Quinoxaline scaffolds are significant in drug discovery and materials science.[5][6][7]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 89891-65-6 [1][2][3][4][8]
Molecular Formula C₈H₄BrClN₂ [1][2][4]
Molecular Weight 243.49 g/mol [1][2][3][4]
Synonyms 2-chloro-7-bromo-quinoxaline, Quinoxaline, 7-bromo-2-chloro- [1][4]
SMILES ClC1=NC2=CC(Br)=CC=C2N=C1 [1]

| InChIKey | AZUMKBQKUXTHCM-UHFFFAOYSA-N |[4] |

Safety and Handling: This compound is classified as harmful and an irritant. Researchers should consult the full Safety Data Sheet (SDS) before handling. Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Hazard Statements:

    • H302: Harmful if swallowed[4][9]

    • H315: Causes skin irritation[4][9]

    • H319: Causes serious eye irritation[4][9]

    • H335: May cause respiratory irritation[4][9]

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes.[1][2] Purity levels and available quantities can vary by supplier.

Table 2: Commercial Suppliers and Product Specifications

Supplier Purity Available Quantities Storage Temp. Notes
ChemScene ≥97% mg, g, kg scale Room Temperature For research and further manufacturing use only.[1]
Santa Cruz Biotechnology Not specified Inquire Not specified For Research Use Only.[2]
SAS Applied Research Industrial Grade (95%), Pharmaceutical Grade (99%) Inquire (KG listed) Not specified Trader based in India.[9]
Aladdin Scientific Corp. ≥96% Inquire Not specified Catalog Number: B187926.[10]
Pharmaffiliates Not specified Inquire 2-8°C Refrigerator Catalogue Number: PA 27 01237.[3]

| ChemicalBook | Lists various suppliers, e.g., Henan Fengda Chemical (99%) | Lists various | Not specified | Marketplace with multiple vendors.[8] |

Synthetic Protocols

The synthesis of quinoxaline derivatives is commonly achieved through the condensation of an aromatic diamine with an α-dicarbonyl compound.[5] While specific, detailed protocols for this compound are not extensively published in the provided search results, a plausible and representative synthetic pathway can be constructed based on established chemical principles.

Plausible Synthetic Pathway: The synthesis can be envisioned as a two-step process starting from 4-bromo-1,2-phenylenediamine:

  • Condensation: Reaction with glyoxal or a similar 1,2-dicarbonyl equivalent to form 7-bromoquinoxalin-2(1H)-one.

  • Chlorination: Conversion of the hydroxyl group to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A similar procedure is used for the synthesis of 2-chloroquinolines.[11]

Synthesis_Pathway Start 4-Bromo-1,2-phenylenediamine + Glyoxal Intermediate 7-Bromoquinoxalin-2(1H)-one Start->Intermediate Condensation Product This compound Intermediate->Product Reagent POCl₃ or SOCl₂ Reagent->Intermediate Chlorination

Caption: Plausible two-step synthesis of this compound.

Representative Experimental Protocol: Chlorination This protocol is a generalized procedure based on common methods for converting analogous hydroxy-heterocycles to chloro-heterocycles and should be adapted and optimized.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromoquinoxalin-2(1H)-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography to yield this compound.[8]

Applications in Synthetic Chemistry

This compound is a versatile bifunctional intermediate. The two different halogen atoms (Cl at C2, Br at C7) can be selectively functionalized, typically through nucleophilic aromatic substitution (at the C2 position) or metal-catalyzed cross-coupling reactions (at the C7 position). This makes it a valuable building block for creating libraries of complex molecules for drug discovery.[6]

Experimental Workflow: Suzuki Cross-Coupling The bromo- group at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds.

Suzuki_Workflow Start 1. Combine Reactants Reactants • this compound • Arylboronic Acid • Pd Catalyst (e.g., Pd(PPh₃)₄) • Base (e.g., Na₂CO₃) • Solvent (e.g., Toluene/H₂O) Start->Reactants Reaction 2. Heat and Stir Reactants->Reaction Conditions Inert Atmosphere (N₂ or Ar) Reflux for 2-12 hours Reaction->Conditions Workup 3. Work-up & Extraction Conditions->Workup Workup_Steps • Cool reaction mixture • Dilute with water • Extract with organic solvent Workup->Workup_Steps Purify 4. Purify Product Workup_Steps->Purify Purify_Steps • Dry organic layer • Concentrate solvent • Purify via column chromatography Purify->Purify_Steps

Caption: General workflow for a Suzuki cross-coupling reaction.

References

7-Bromo-2-chloroquinoxaline: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 7-Bromo-2-chloroquinoxaline. The information herein is intended to equip laboratory personnel with the knowledge required to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, Oral4H302Harmful if swallowed[1]
Skin Corrosion/Irritation2H315Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure3H335May cause respiratory irritation[1]

GHS Pictogram:

  • Warning [1]

Toxicological Data

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.Prevents skin contact which can lead to irritation.
Respiratory Protection Use in a chemical fume hood is the primary control. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.

General Handling Practices:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Management:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Segregate halogenated organic waste from non-halogenated waste streams.[2][3]

  • Dispose of the waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general procedure can be inferred from the synthesis of similar quinoxaline derivatives. The synthesis generally involves the reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The handling precautions outlined in this guide should be strictly followed during any experimental work with this compound.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood materials Gather all necessary materials fume_hood->materials weigh Weigh the required amount materials->weigh transfer Transfer to reaction vessel weigh->transfer reaction Perform experimental procedure transfer->reaction decontaminate Decontaminate glassware and surfaces reaction->decontaminate waste Segregate Halogenated Waste decontaminate->waste dispose Dispose of waste via EHS waste->dispose end End dispose->end

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponseFlowchart cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention exposure Accidental Exposure Occurs assess_route Identify Route of Exposure exposure->assess_route inhalation Move to Fresh Air assess_route->inhalation Inhalation skin_contact Wash with Soap & Water (15 min) assess_route->skin_contact Skin Contact eye_contact Flush Eyes with Water (15 min) assess_route->eye_contact Eye Contact ingestion Rinse Mouth, Do NOT Induce Vomiting assess_route->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: A decision-making flowchart for emergency procedures in case of accidental exposure.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-chloroquinoxaline is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic architecture, governed by the interplay of the electron-deficient pyrazine ring and the halogen substituents, dictates its reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound. We will delve into its reactivity patterns, focusing on nucleophilic aromatic substitution (SNAr) and the less favorable electrophilic aromatic substitution (SEAr). Detailed experimental and computational protocols are provided to facilitate further research and application of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These data are essential for experimental design and computational modeling.

PropertyValueReference
CAS Number 89891-65-6[1][2][3]
Molecular Formula C₈H₄BrClN₂[2][3][4]
Molecular Weight 243.49 g/mol [2][4]
IUPAC Name This compound[2]
SMILES C1=CC2=NC=C(N=C2C=C1Br)Cl[2]
Topological Polar Surface Area (TPSA) 25.78 Ų[4]
LogP 3.0457[4]

Electronic Structure and Reactivity Overview

The reactivity of this compound is fundamentally dictated by the electron-withdrawing nature of the two nitrogen atoms within the quinoxaline core. This effect renders the entire aromatic system electron-deficient, which has two major consequences:

  • Activation towards Nucleophilic Attack: The electron-poor nature of the ring system, particularly the pyrazine moiety, makes it highly susceptible to attack by nucleophiles.

  • Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution (SEAr), which typically requires electron-rich aromatic systems.[5]

The substituents further modulate this reactivity:

  • 2-Chloro Group: The chlorine atom at the C2 position is strongly electron-withdrawing via induction. More importantly, it is an excellent leaving group, making the C2 carbon the primary site for nucleophilic aromatic substitution (SNAr).[6][7]

  • 7-Bromo Group: The bromine atom on the benzene ring is also electron-withdrawing and deactivates the ring towards electrophilic attack.

Therefore, the predominant reactivity pathway for this molecule involves nucleophilic substitution at the C2 position.

Identification of Nucleophilic and Electrophilic Sites

Nucleophilic Sites

The primary nucleophilic centers in this compound are the two nitrogen atoms of the pyrazine ring. Their lone pairs of electrons are available for protonation by acids or coordination to Lewis acids. However, their basicity is reduced due to their involvement in the aromatic system.

Electrophilic Sites

The molecule possesses several electrophilic carbons, with the C2 carbon being the most significant. The combined electron-withdrawing effects of the adjacent nitrogen atom (N1) and the attached chlorine atom create a strong partial positive charge (δ+) on C2, making it highly susceptible to nucleophilic attack. The C3 carbon is also electrophilic due to the influence of the adjacent N4 atom.

G cluster_1 N1 N1 (Nucleophilic) structure structure N1->structure N4 N4 (Nucleophilic) N4->structure C2 C2 (Highly Electrophilic) C2->structure C7 C7 C7->structure

Reaction Mechanisms and Pathways

Nucleophilic Aromatic Substitution (SNAr)

This is the most synthetically useful reaction for this compound. The reaction proceeds via a two-step addition-elimination mechanism.[6][8]

  • Addition of Nucleophile: A nucleophile (Nu⁻) attacks the highly electrophilic C2 carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

SNAr_Mechanism

Electrophilic Aromatic Substitution (SEAr)

SEAr reactions on the this compound core are challenging due to the electron-deficient nature of the ring system.[5] Such reactions would require harsh conditions and powerful electrophiles. If forced, the substitution would occur on the benzo- portion of the molecule. The bromo group is an ortho, para-director, while the pyrazine ring is a meta-directing deactivator. The outcome would be a complex mixture of products, making this a less favorable synthetic route.

Experimental Protocols

Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the synthesis of 2-amino-7-bromoquinoxaline derivatives.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Acetonitrile)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in the chosen solvent, add the amine (1.1 - 1.5 eq.). If the amine salt is formed, a non-nucleophilic base (1.5 eq.) can be added.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 80-100 °C), depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for Computational Analysis (DFT)

Density Functional Theory (DFT) is a powerful tool to visualize and quantify the electrophilic and nucleophilic sites of a molecule.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

  • GaussView, Avogadro, or other molecular visualization software.

Methodology:

  • Structure Optimization: Perform a full geometry optimization of this compound using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation:

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. Regions of negative potential (red/yellow) indicate nucleophilic sites (lone pairs on nitrogens), while regions of positive potential (blue) indicate electrophilic sites (around C2).

    • Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is typically localized on the most electrophilic part of the molecule, which for SNAr reactions is the C2 position. The HOMO indicates the most likely sites for electrophilic attack.

    • Natural Population Analysis (NPA): Calculate the NPA charges to quantify the partial charges on each atom. The C2 atom is expected to have a significant positive charge.

DFT_Workflow

Conclusion

This compound is a highly valuable heterocyclic compound characterized by a distinct and predictable reactivity profile. Its electron-deficient quinoxaline core, combined with a labile chlorine atom at the C2 position, makes it an ideal substrate for nucleophilic aromatic substitution reactions. The primary electrophilic site is unequivocally the C2 carbon, which readily reacts with a wide range of nucleophiles. The nitrogen atoms serve as the main nucleophilic centers. Understanding these fundamental electronic properties is crucial for leveraging this compound as a strategic building block in the rational design and synthesis of novel pharmaceuticals and functional materials. The experimental and computational protocols outlined in this guide provide a robust framework for its effective utilization in research and development.

References

The Versatile Scaffold: 7-Bromo-2-chloroquinoxaline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery and Development Professionals

The quinoxaline core, a fused heterocycle of benzene and pyrazine, is a privileged scaffold in medicinal chemistry, underpinning a diverse array of biologically active molecules. Among the various functionalized quinoxalines, 7-Bromo-2-chloroquinoxaline stands out as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its distinct substitution pattern, featuring two reactive sites with differential reactivity, allows for selective and sequential chemical modifications, providing a gateway to a vast chemical space with significant potential for drug discovery. This technical guide explores the key applications of this compound in the development of anticancer and neuroprotective agents, providing detailed synthetic protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Anticancer Applications: Targeting Key Signaling Pathways

Quinoxaline derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The this compound scaffold serves as an excellent starting point for the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many human cancers.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinoxaline derivatives synthesized from precursors like this compound against several human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Citation
XVa N-(phenyl)-3-(quinoxalin-2-ylamino) benzamideHCT1164.4[1]
MCF-75.3[1]
VIId N-(4-(quinoxalin-2-yl)amino)phenyl) benzamideHCT-1167.8[1]
VIIIc Urea DerivativeHCT1162.5[1]
MCF-79[1]
VIIIa Urea DerivativeHepG29.8[1]
VIIIe Urea DerivativeHCT1168.4[1]
4m 6-Bromo-2,3-bis[(E)-2-(aryl)vinyl]quinoxalineA5499.32[2]
4b 6-Bromo-2,3-bis[(E)-2-(aryl)vinyl]quinoxalineA54911.98[2]
3a 2-(5-bromo-2-hydroxy-phenyl)quinoxalineMCF-712.74[3]
3e Bisquinoxaline DerivativeMCF-72.6[4]
3l Bisquinoxaline DerivativeMCF-75.5[4]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Quinoxaline-based compounds often exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
Signaling Pathway: Induction of Apoptosis

Many quinoxaline derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells.

Apoptosis_Pathway Quinoxaline Quinoxaline Derivative Mitochondrion Mitochondrion Quinoxaline->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway.

Neuroprotective Applications: Combating Neurodegenerative Diseases

Quinoxaline-based compounds have also shown significant promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Their mechanisms of action often involve antioxidant properties and modulation of neuronal signaling pathways.

Quantitative Data: Neuroprotective Activity of Quinoxaline Derivatives

The following table presents data on the neuroprotective effects of quinoxaline derivatives.

Compound IDDerivative ClassBiological EffectEC50 (µM)Citation
8 Baicalein amino acid derivativeNeuroprotection against SH-SY5Y neurotoxicity4.31[7]
Experimental Workflow: Synthesis of Bioactive Quinoxaline Derivatives

The synthesis of medicinally relevant quinoxaline derivatives from this compound typically involves sequential cross-coupling reactions, taking advantage of the differential reactivity of the C-Cl and C-Br bonds.

Synthesis_Workflow Start This compound Step1 Sonogashira or Suzuki Coupling at C2 Start->Step1 Intermediate 7-Bromo-2-(substituted)- quinoxaline Step1->Intermediate Step2 Buchwald-Hartwig or Suzuki Coupling at C7 Intermediate->Step2 Final Disubstituted Quinoxaline Derivative Step2->Final

General synthetic workflow for derivatization.

Detailed Experimental Protocols

The following protocols are generalized procedures for key synthetic transformations starting from this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Sonogashira Coupling at the C2 Position

This reaction is used to form a carbon-carbon bond between the C2 position of the quinoxaline and a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

    • CuI (0.05-0.1 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

    • Anhydrous THF or DMF

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[8][9][10]

Protocol 2: Suzuki-Miyaura Coupling at the C7 Position

This protocol describes the formation of a carbon-carbon bond at the C7 position by coupling the 7-bromo intermediate with a boronic acid or ester.

  • Materials:

    • 7-Bromo-2-(substituted)-quinoxaline (from Protocol 1) (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ or PdCl₂(dppf) (0.03-0.1 equiv)

    • K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)

    • Anhydrous 1,4-dioxane/water (e.g., 4:1) or DMF

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine the 7-bromo-quinoxaline derivative, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the mixture to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C7 Position

This reaction introduces an amine functionality at the C7 position of the quinoxaline core.

  • Materials:

    • 7-Bromo-2-(substituted)-quinoxaline (1.0 equiv)

    • Primary or secondary amine (1.2-2.0 equiv)

    • Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 equiv)

    • Xantphos or BINAP (0.02-0.1 equiv)

    • NaOtBu or Cs₂CO₃ (1.5-2.5 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base.

    • Add the 7-bromo-quinoxaline derivative and the anhydrous solvent.

    • Finally, add the amine.

    • Seal the tube and heat the reaction mixture to 90-120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized quinoxaline derivatives on cancer cell lines.[11][12][13]

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound is a highly valuable and strategically important building block in medicinal chemistry. Its amenability to selective and diverse chemical modifications through established cross-coupling methodologies provides a robust platform for the synthesis of novel compounds with significant therapeutic potential. The demonstrated efficacy of its derivatives as anticancer and neuroprotective agents underscores the importance of the quinoxaline scaffold in modern drug discovery. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers dedicated to the development of next-generation therapeutics based on this versatile heterocyclic core.

References

The Regioselective Reactivity of 7-Bromo-2-chloroquinoxaline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preferential reactivity of the chloro and bromo substituents in 7-Bromo-2-chloroquinoxaline, providing key insights for the strategic design of novel therapeutics.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, offering two distinct reactive sites for functionalization. The presence of both a chloro and a bromo substituent on the quinoxaline scaffold allows for selective and sequential chemical modifications, enabling the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the relative reactivity of the C2-chloro and C7-bromo positions, supported by experimental data and detailed protocols, to aid researchers in the strategic design and synthesis of novel quinoxaline-based drug candidates.

Core Reactivity Principles: An Overview

The quinoxaline ring system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the presence of halogen atoms provides handles for various palladium-catalyzed cross-coupling reactions. The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl. However, the electronic properties of the heterocyclic ring can significantly influence this trend. In the case of quinoxalines, the C2 and C3 positions are particularly activated towards nucleophilic attack and oxidative addition to palladium(0) due to the electron-withdrawing effect of the adjacent nitrogen atoms. This activation often leads to the preferential reaction of a chloro group at the C2 position over a bromo group at a less activated position on the benzene ring portion of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group of this compound is highly susceptible to nucleophilic displacement. The strong electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the C2 position for attack by nucleophiles such as amines, alcohols, and thiols. This reaction typically proceeds regioselectively at the C2 position, leaving the C7-bromo group intact for subsequent transformations.

Experimental Protocol: Nucleophilic Substitution with Morpholine[1][2][3]

A common procedure for the amination of this compound at the C2 position is outlined below.

Reaction:

G This compound This compound Product 4-(7-Bromoquinoxalin-2-yl)morpholine This compound->Product K2CO3, CH3CN, 90°C, 2h Morpholine Morpholine Morpholine->Product

Figure 1. Nucleophilic aromatic substitution of this compound with morpholine.

Methodology:

To a solution of this compound (1.0 eq.) in acetonitrile (CH₃CN), morpholine (5.0 eq.) and potassium carbonate (K₂CO₃) (3.0 eq.) are added. The resulting mixture is stirred at 90°C for 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then recrystallized from ethyl acetate to afford the desired product.[1][2][3]

Reactant/ReagentMolar RatioPurpose
This compound1.0Starting material
Morpholine5.0Nucleophile
Potassium Carbonate3.0Base
Acetonitrile-Solvent

Table 1. Summary of reagents for the nucleophilic substitution of this compound with morpholine.

Palladium-Catalyzed Cross-Coupling Reactions

While the C2-chloro group is more reactive in SNAr, the C7-bromo position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for a sequential functionalization strategy where the C2 position is first modified via nucleophilic substitution, followed by a cross-coupling reaction at the C7 position. However, under certain conditions, selective Suzuki coupling at the C2 position can also be achieved. The choice of catalyst, ligand, and reaction conditions is crucial in directing the selectivity of the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocols illustrate the selective functionalization of this compound via Suzuki-Miyaura coupling.

Reaction Workflow:

G cluster_0 Step 1: Suzuki Coupling at C2 cluster_1 Step 2: Further Functionalization (Optional) Start This compound Intermediate 7-Bromo-2-aryl/heteroaryl-quinoxaline Start->Intermediate Pd(PPh3)4, Na2CO3, DME Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Intermediate Intermediate_2 7-Bromo-2-aryl/heteroaryl-quinoxaline Final_Product Fully Functionalized Quinoxaline Intermediate_2->Final_Product Pd Catalyst, Base, Solvent Coupling_Partner Second Coupling Partner Coupling_Partner->Final_Product

Figure 2. Sequential Suzuki-Miyaura coupling strategy for this compound.

Methodology for C2-Arylation: [4]

A mixture of this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.0 eq.), and 2M sodium carbonate (Na₂CO₃) solution (1.0 eq.) in ethylene glycol dimethyl ether (DME) is degassed with nitrogen for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is then added, and the reaction mixture is heated. Upon completion, the reaction is worked up to isolate the 7-bromo-2-aryl/heteroaryl-quinoxaline product.

Reactant/ReagentMolar RatioPurpose
This compound1.0Starting material
Aryl/Heteroaryl Boronic Acid/Ester1.0Coupling partner
Sodium Carbonate (2M aq.)1.0Base
Pd(PPh₃)₄CatalyticCatalyst
Ethylene Glycol Dimethyl Ether-Solvent

Table 2. Summary of reagents for the Suzuki-Miyaura coupling at the C2 position of this compound.

Methodology for C2-Vinylation: [5]

A mixture of this compound (1.0 eq.), potassium vinyltrifluoroborate (1.2 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq.), and triethylamine (TEA) (2.0 eq.) in dioxane is heated at 80°C for 5 hours under a nitrogen atmosphere. After cooling, the reaction mixture is poured into water and extracted to isolate the 7-bromo-2-vinylquinoxaline product.

Reactant/ReagentMolar RatioPurpose
This compound1.0Starting material
Potassium vinyltrifluoroborate1.2Coupling partner
Triethylamine2.0Base
Pd(dppf)Cl₂·CH₂Cl₂0.05Catalyst
Dioxane-Solvent

Table 3. Summary of reagents for the Suzuki-Miyaura coupling at the C2 position of this compound with potassium vinyltrifluoroborate.

Conclusion

The reactivity of this compound is governed by the electronic nature of the quinoxaline core, which activates the C2 position towards nucleophilic attack and, under specific catalytic conditions, towards palladium-catalyzed cross-coupling. This inherent regioselectivity provides a powerful tool for medicinal chemists, allowing for the controlled and sequential introduction of various functional groups. By carefully selecting the reaction type and conditions, researchers can selectively functionalize either the C2-chloro or the C7-bromo position, enabling the efficient construction of complex and diverse libraries of quinoxaline derivatives for drug discovery programs. This guide provides the foundational knowledge and practical protocols to leverage the unique reactivity of this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 7-Bromo-2-chloroquinoxaline. This versatile palladium-catalyzed reaction is a cornerstone in modern organic synthesis, particularly for the construction of carbon-carbon bonds in the development of novel pharmaceutical agents and functional materials. The quinoxaline scaffold is a significant pharmacophore, and the ability to selectively functionalize it at specific positions is of great interest in drug discovery.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[3][4] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][5]

Site-Selectivity in the Suzuki Coupling of this compound

A critical consideration in the functionalization of dihalogenated heterocycles is regioselectivity. In the case of this compound, the Suzuki-Miyaura coupling reaction exhibits a high degree of site-selectivity. Due to the intrinsic electronic properties of the quinoxaline ring system, the C2 position is significantly more electrophilic than the C7 position.[6][7] Consequently, the oxidative addition step of the catalytic cycle preferentially occurs at the C-Cl bond at the 2-position over the C-Br bond at the 7-position.[6][7] This inherent reactivity allows for the selective synthesis of 2-aryl-7-bromoquinoxalines, which can then be subjected to further diversification at the 7-position if desired.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for structurally similar haloquinoxalines and serves as a guide for expected results.[8] Optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

EntryArylboronic AcidPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90885-95
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90880-90
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90875-85
43-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90860-70
52-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90855-65
64-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1201270-80

Experimental Protocols

The following is a detailed, generalized protocol for the selective Suzuki-Miyaura coupling reaction at the C2 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, 1,4-dioxane)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF) to the flask via syringe. The typical concentration is 0.1 to 0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-7-bromoquinoxaline.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ Base PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (90-120 °C) solvent->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Work-up: - Cool to RT - Dilute and Filter monitor->workup extract Extraction: - Wash with H₂O and Brine workup->extract dry Dry and Concentrate extract->dry purify Purification: Column Chromatography dry->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives from aryl halides. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 7-Bromo-2-chloroquinoxaline, a key intermediate in the development of various biologically active compounds. The selective amination at the C-7 position is a critical transformation, enabling the introduction of diverse functionalities while preserving the reactive C-2 chloro substituent for subsequent modifications.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a series of well-established steps:

  • Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido-palladium(II) complex.

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple and reductively eliminate, forming the desired C-N bond and regenerating the palladium(0) catalyst.[1]

The chemoselectivity of the amination at the C-7 bromine over the C-2 chlorine is generally favored due to the higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the catalytic cycle.[2]

Key Reaction Components and Optimization

The success and efficiency of the Buchwald-Hartwig amination of this compound are highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

  • Phosphine Ligand: The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. Commonly used ligands include Xantphos, BINAP, and various biaryl phosphines like XPhos and SPhos.[3][4][5]

  • Base: A stoichiometric amount of base is required to deprotonate the amine. The choice of base can influence the reaction rate and substrate scope. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1]

  • Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[2]

  • Temperature: Reaction temperatures typically range from 80 to 110 °C.[3]

Experimental Protocols

Protocol 1: General Procedure for the Selective C-7 Amination of this compound with Primary and Secondary Amines

This protocol provides a general method for the palladium-catalyzed amination of this compound at the C-7 position with a range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add sodium tert-butoxide to the Schlenk tube.

  • In a separate vial, dissolve the amine in anhydrous toluene.

  • Add the amine solution to the Schlenk tube via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 7-amino-2-chloroquinoxaline derivative.

Protocol 2: Amination of this compound with Ammonia

This protocol describes the synthesis of 7-amino-2-chloroquinoxaline using aqueous ammonia.

Materials:

  • This compound (1.0 g, 4.13 mmol)

  • Aqueous Ammonia (7 mL)

  • 1,4-Dioxane (7 mL)

Procedure:

  • In a sealed vessel, combine this compound, aqueous ammonia, and 1,4-dioxane.

  • Heat the reaction mixture with agitation at 70 °C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Add water (10 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with a saturated saline solution (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield 7-amino-2-chloroquinoxaline.[6]

Quantitative Data

The following tables summarize representative yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Amination with Aromatic Amines

AmineProductTypical Yield (%)
Aniline2-Chloro-N-phenylquinoxalin-7-amine85-95%
4-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)quinoxalin-7-amine80-90%
3,5-Dimethylaniline2-Chloro-N-(3,5-dimethylphenyl)quinoxalin-7-amine82-92%

Table 2: Amination with Aliphatic and Cyclic Amines

AmineProductTypical Yield (%)
Morpholine7-(Morpholino)-2-chloroquinoxaline90-98%
Piperidine7-(Piperidin-1-yl)-2-chloroquinoxaline88-95%
n-ButylamineN-Butyl-2-chloroquinoxalin-7-amine75-85%
Ammonia2-Chloroquinoxalin-7-amine~90%[6]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)(NHR'R'')L_n]Br B->C + HNR'R'' D Ar-Pd(II)(NR'R'')L_n C->D - HBr (+ Base) D->A Reductive Elimination E Ar-NR'R'' D->E

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for C-7 Amination

Experimental_Workflow start Start: This compound Amine reaction Buchwald-Hartwig Reaction - Pd₂(dba)₃, Xantphos - NaOtBu, Toluene - 100-110 °C, 12-24h start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 7-Amino-2-chloroquinoxaline Derivative purification->product

Caption: General experimental workflow for the C-7 amination.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use fresh palladium precatalyst and ligand.- Ensure anhydrous and anaerobic conditions.- Use a stronger base such as LiHMDS for less reactive amines.- Increase the reaction temperature.
Formation of side products (e.g., hydrodehalogenation) - Inappropriate ligand- High reaction temperature- Screen different phosphine ligands.- Lowering the reaction temperature may reduce side reactions.
Reaction stalls - Catalyst decomposition- Increase catalyst and/or ligand loading.- Consider using a more robust ligand.

Safety Information

  • This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

The Buchwald-Hartwig amination provides an efficient and selective method for the synthesis of a diverse range of 7-amino-2-chloroquinoxaline derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the streamlined production of key intermediates for the development of novel therapeutics and functional materials. Careful optimization of the reaction parameters is crucial for achieving high yields and purity.

References

Synthesis of Novel Quinoxaline Derivatives from 7-Bromo-2-chloroquinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel quinoxaline derivatives utilizing 7-Bromo-2-chloroquinoxaline as a versatile starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to generate libraries of 2-aryl and 2-amino-7-bromoquinoxaline analogs. These derivatives are of significant interest in drug discovery, particularly in the development of anticancer agents targeting key signaling pathways.

Introduction to Quinoxaline Derivatives in Drug Discovery

Quinoxaline scaffolds are a prominent feature in many biologically active compounds, exhibiting a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The ability to readily functionalize the quinoxaline core allows for the exploration of vast chemical space and the optimization of drug-like properties. The starting material, this compound, offers two distinct reactive sites for selective modification, making it an ideal precursor for generating diverse compound libraries. The chlorine at the 2-position is more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the bromine at the 7-position, allowing for a stepwise functionalization strategy.

Synthetic Strategies and Experimental Protocols

The primary synthetic routes for the derivatization of this compound highlighted in this note are the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties at the 2-position, and the Buchwald-Hartwig amination for the installation of various primary and secondary amines at the same position.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-7-bromoquinoxalines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The reaction selectively occurs at the more reactive 2-chloro position.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.05 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-7-bromoquinoxaline.

Data Presentation: Suzuki-Miyaura Coupling of this compound

Arylboronic Acid PartnerProductYield (%)Reference
Phenylboronic acid7-Bromo-2-phenylquinoxaline85-95[General procedure]
4-Methoxyphenylboronic acid7-Bromo-2-(4-methoxyphenyl)quinoxaline80-90[General procedure]
Thiophen-2-ylboronic acid7-Bromo-2-(thiophen-2-yl)quinoxaline~76[5]
Furan-2-ylboronic acid7-Bromo-2-(furan-2-yl)quinoxaline~89[5]
Naphthalen-2-ylboronic acid7-Bromo-2-(naphthalen-2-yl)quinoxaline~91[5]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-7-bromoquinoxalines

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv.).

  • Add this compound (1.0 equiv.) and seal the tube with a septum.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 equiv.).

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-7-bromoquinoxaline.

Data Presentation: Buchwald-Hartwig Amination of this compound

Amine PartnerProductYield (%)Reference
3-Aminophenol7-Bromo-2-((3-hydroxyphenyl)amino)quinoxalineNot specified[Synthesis of precursor]
Aniline7-Bromo-2-(phenylamino)quinoxaline80-90[General procedure]
Morpholine7-Bromo-2-morpholinoquinoxaline85-95[General procedure]
Piperidine7-Bromo-2-(piperidin-1-yl)quinoxaline82-92[General procedure]

Applications in Cancer Research

Novel quinoxaline derivatives synthesized from this compound have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Pim-1/2 Kinase Inhibition

Certain 2-amino-7-bromoquinoxaline derivatives have been identified as potent inhibitors of Pim-1 and Pim-2 kinases. These serine/threonine kinases are overexpressed in various cancers and play a crucial role in cell cycle progression and inhibition of apoptosis.[6] Pim kinases exert their oncogenic effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD, and by promoting the activity of cell cycle regulators.[6][7]

Signaling Pathway:

Pim1_Pathway cluster_upstream Upstream Activation cluster_pim Pim Kinase cluster_downstream Downstream Effects Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1/2 Kinase STAT->Pim1 Transcription BAD BAD Pim1->BAD Phosphorylation (inactivation) p21_p27 p21/p27 Pim1->p21_p27 Phosphorylation (inactivation) Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p21_p27->CellCycle inhibitor 7-Bromo-2-amino- quinoxaline Derivative inhibitor->Pim1 Inhibition

Pim-1/2 Kinase Signaling Pathway and Inhibition

Biological Activity Data: Pim-1/2 Kinase Inhibitors

CompoundTargetIC₅₀ (µM)Cell LineReference
5c Pim-1/235.5 ± 1.1 (EC₅₀)MV4-11 (AML)[6]
5e Pim-1/232.9 ± 9.6 (EC₅₀)MV4-11 (AML)[6]
Induction of Apoptosis

Bromo-substituted quinoxaline derivatives have demonstrated potent anticancer activity by inducing apoptosis through the mitochondrial (intrinsic) pathway.[5] This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and initiating a caspase cascade, culminating in the activation of the executioner caspase-3.[1][8][9]

Signaling Pathway:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade BromoQuinoxaline Bromo-Quinoxaline Derivative Bax_Bak Bax/Bak BromoQuinoxaline->Bax_Bak Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Bcl2_prot Bcl-2/Bcl-xL Bcl2_prot->Bax_Bak Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway

Biological Activity Data: Apoptosis-Inducing Agents

CompoundIC₅₀ (µM)Cell LineReference
4b 11.98 ± 2.59A549 (Non-small-cell lung cancer)[5]
4m 9.32 ± 1.56A549 (Non-small-cell lung cancer)[5]
7h 1.50 µg/mLA549 (Non-small-cell lung cancer)[10]
7h 3.77 µg/mLHT29 (Colon cancer)[10]
25d 4.1 ± 0.4MCF-7 (Breast cancer)[11]
25e 11.7 ± 1.1HepG2 (Liver cancer)[11]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel quinoxaline derivatives with significant potential in drug discovery. The selective functionalization at the 2-position via robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient generation of diverse chemical libraries. The resulting 2-aryl and 2-amino-7-bromoquinoxaline analogs have demonstrated promising anticancer activities through the modulation of key signaling pathways, including the inhibition of Pim kinases and the induction of apoptosis. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds.

References

Application Notes: 7-Bromo-2-chloroquinoxaline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Bromo-2-chloroquinoxaline is a heterocyclic compound featuring a quinoxaline core, which is a prominent scaffold in medicinal chemistry.[1][2][3][4] Its structure is characterized by two distinct halogen atoms at positions 2 and 7, making it an exceptionally versatile building block for the synthesis of complex organic molecules. The differential reactivity of the chlorine and bromine substituents allows for selective, sequential functionalization through various cross-coupling reactions. This enables the construction of diverse molecular architectures and facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs.[5][6] Quinoxaline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 89891-65-6[8][9]
Molecular Formula C₈H₄BrClN₂[8][10]
Molecular Weight 243.49 g/mol [8][10]
Appearance Off-White to Light Yellow Powder
IUPAC Name This compound[10]
SMILES C1=CC2=NC=C(N=C2C=C1Br)Cl[8][10]

Key Synthetic Applications & Protocols

The two halogen atoms on the quinoxaline core serve as handles for regioselective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is I > Br > OTf > Cl.[11][12] This differential reactivity allows for the selective substitution of the bromine atom at the C7 position while leaving the chlorine atom at the C2 position intact for subsequent transformations.

G start This compound step1 7-Substituted-2-chloroquinoxaline start->step1 Reaction at C7 (e.g., Suzuki, Sonogashira) step2 2,7-Disubstituted quinoxaline step1->step2 Reaction at C2 (e.g., Buchwald-Hartwig, SNAr)

Sequential functionalization workflow for this compound.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[12][13][14] This reaction is highly effective for introducing aryl or heteroaryl substituents at the C7 position of this compound, leveraging the higher reactivity of the C-Br bond.[5]

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex add->pd2_complex Ar-Br pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 trans Transmetalation trans->pd2_r1r2 R-B(OH)₂ elim Reductive Elimination pd2_r1r2->pd0 elim->pd0 Ar-R rx Ar-Br (Substrate) rbor R-B(OH)₂ (Boronic Acid) product Ar-R (Product) base Base base->trans

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 7-Aryl-2-chloroquinoxalines

This protocol is adapted from procedures for similar dihalo-heterocycles.[6]

  • Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), followed by a degassed solvent system (e.g., 1,4-dioxane/water or THF).[6][13]

  • Reaction: Heat the mixture to the required temperature (typically 90-120 °C) and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-2-chloroquinoxaline derivative.

Representative Data for Suzuki-Miyaura Coupling (Data adapted from reactions with 2,6-dichloroquinoxaline, demonstrating typical yields for this type of transformation).[6]

Arylboronic Acid (R-B(OH)₂)Product (R = Aryl Group)Yield (%)
2-Tolylboronic acid2-Tolyl77
4-Methoxyphenylboronic acid4-Methoxyphenyl63
3,5-Dimethylphenylboronic acid3,5-Dimethylphenyl90
2-Thienylboronic acid2-Thienyl45
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] It is a powerful method for synthesizing aryl amines from aryl halides.[15] This reaction can be applied to this compound derivatives, typically targeting the C2-Cl bond after the C7 position has been functionalized, or by using specific conditions to target the C-Br bond directly.

Experimental Protocol: Synthesis of 7-Bromo-2-(amino)quinoxalines

This is a general protocol for the Buchwald-Hartwig amination.[16][17]

  • Assembly: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) (1.5 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or BINAP, 1-5 mol%).[15][16]

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired amino-quinoxaline product.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][18][19] This copper-palladium co-catalyzed reaction is highly efficient for introducing alkynyl moieties onto the quinoxaline scaffold, typically at the more reactive C7-Br position.[20][21]

Experimental Protocol: Synthesis of 7-Alkynyl-2-chloroquinoxalines

This protocol is adapted from general Sonogashira coupling procedures.[11][20]

  • Assembly: To a solution of this compound (1.0 equiv.) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and the copper co-catalyst (e.g., CuI, 2.5 mol%).[11]

  • Reagents: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-5 equiv.), followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the 7-alkynyl-2-chloroquinoxaline.

Representative Data for Sonogashira Coupling (Data based on reactions with analogous dibromo-quinolinones, demonstrating typical yields).[20]

Terminal AlkyneProductYield (%)
Phenylacetylene7-(Phenylethynyl)-2-chloroquinoxaline~70-80
3-Butyn-1-ol7-(4-Hydroxybut-1-yn-1-yl)-2-chloroquinoxaline77

Applications in Drug Discovery

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, and derivatives synthesized from this compound are of significant interest for their potential therapeutic applications.[2][4] The ability to introduce diverse functional groups at the C2 and C7 positions allows for the fine-tuning of pharmacological properties.

  • Anticancer Agents: Many quinoxaline derivatives have been evaluated for their anticancer activity, acting as inhibitors of protein kinases such as VEGFR.[2] The synthesized compounds are often screened against various cancer cell lines, including colon (HCT116), liver (HepG2), and breast (MCF-7) cancer cells.[2]

  • Antiviral Activity: The quinoxaline scaffold has been explored for its potential against various viruses, including respiratory pathogens like influenza and coronaviruses.[7] Specific substitutions, such as alkynyl groups, have been investigated for their binding affinity to viral proteins.[7]

  • Antibacterial and Antifungal Agents: Quinoxaline derivatives have a long history of being investigated for their antimicrobial properties.[3][4]

G cluster_reactions Cross-Coupling Reactions cluster_derivatives Derivative Classes cluster_applications Potential Therapeutic Applications start This compound suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira aryl Aryl/Heteroaryl Quinoxalines suzuki->aryl amino Amino Quinoxalines buchwald->amino alkynyl Alkynyl Quinoxalines sonogashira->alkynyl anticancer Anticancer aryl->anticancer antiviral Antiviral aryl->antiviral antibacterial Antibacterial aryl->antibacterial amino->anticancer amino->antiviral amino->antibacterial alkynyl->anticancer alkynyl->antiviral alkynyl->antibacterial

From building block to potential therapeutic applications.

References

Application Notes and Protocols for Sonogashira Coupling with 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the selective Sonogashira coupling of 7-Bromo-2-chloroquinoxaline. This versatile building block is of significant interest in medicinal chemistry and materials science, and this protocol outlines a reliable method for its functionalization at the C-7 position.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For dihalogenated substrates such as this compound, regioselectivity is a key consideration. The established reactivity order of halogens in Sonogashira coupling is I > Br > OTf > Cl.[2] This differential reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This application note provides a protocol optimized for the selective alkynylation at the 7-position of the quinoxaline core.

Data Presentation

The following table summarizes the expected reagents and conditions for the selective Sonogashira coupling of this compound with a terminal alkyne. The data is compiled based on established protocols for similar dihalo-N-heterocycles and quinoxaline derivatives.[3][4]

Parameter Condition Notes
Substrate This compound1.0 equivalent
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄2-5 mol%
Copper(I) Co-catalyst Copper(I) iodide (CuI)1-10 mol%
Base Triethylamine (TEA) or Diisopropylamine (DIPA)2-3 equivalents (can also be used as solvent)
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous and degassed
Temperature Room Temperature to 80 °CReaction progress should be monitored by TLC or LC-MS
Reaction Time 2 - 24 hoursDependent on substrate and reaction temperature
Expected Product 7-alkynyl-2-chloroquinoxaline-
Expected Yield Good to ExcellentTypically in the range of 70-95% for similar substrates

Experimental Protocols

Selective Monofunctionalization at the C-7 Position

This protocol details the selective Sonogashira coupling of a terminal alkyne to the 7-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous and degassed THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv.).

  • To the resulting suspension, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system). If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.

  • Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-alkynyl-2-chloroquinoxaline.

Copper-Free Sonogashira Coupling Protocol

For substrates that may be sensitive to copper, a copper-free protocol can be employed. This often requires a different palladium catalyst and ligand system.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Diisopropylamine (DIPA) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and PPh₃ (0.06 mmol, 6 mol%).

  • Add anhydrous and degassed DMF (10 mL) and stir for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the base (DIPA, 3.0 mmol, 3.0 equiv., or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Pd Catalyst & CuI - Base (e.g., TEA) - Solvent (e.g., THF) inert Establish Inert Atmosphere (Ar/N2) reagents->inert alkyne Add Terminal Alkyne inert->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product: 7-Alkynyl-2-chloroquinoxaline purify->product

Caption: Experimental workflow for the selective Sonogashira coupling.

Signaling_Pathway cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)-alkynyl(L2) pd_complex->alkynyl_pd Transmetalation product Ar-alkyne alkynyl_pd->product Reductive Elimination product->pd0 alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper Acetylide (R-C≡C-Cu) alkyne->cu_acetylide [CuI] cu_acetylide->pd_complex To Transmetalation base Base (e.g., TEA) base->alkyne Deprotonation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures with a high degree of functional group tolerance. Quinoxaline derivatives are important structural motifs in medicinal chemistry and materials science, and the functionalization of the quinoxaline scaffold is of significant interest. The Heck reaction of 7-bromo-2-chloroquinoxaline offers a direct method to introduce vinyl substituents at the 7-position, providing valuable intermediates for the synthesis of novel pharmaceutical agents and functional materials.

These application notes provide a detailed protocol for the Heck reaction of this compound with a generic alkene. The protocol is based on established Heck reaction principles and adapted from similar transformations involving halo-substituted quinoxalines and other aryl halides.[3][4]

Key Reaction Parameters

The success of the Heck reaction is highly dependent on the judicious selection of the catalyst system, base, solvent, and reaction temperature. For a substrate such as this compound, the presence of two different halogen atoms offers the potential for selective reaction. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective olefination at the 7-position.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[5] Other common catalysts include tetrakis(triphenylphosphine)palladium(0).[1]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the catalytic cycle.[1] Bulky, electron-rich phosphines such as tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald-type ligands can be effective in improving reaction yields and rates.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction.[1][5] Triethylamine (Et₃N) is a common choice, though inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be employed.[1][3]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile is typically used to facilitate the dissolution of the reactants and promote the reaction.[6]

Experimental Protocols

General Procedure for the Heck Reaction of this compound

This protocol describes a general method for the Heck coupling of this compound with a representative alkene, such as styrene or an acrylate.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water, deionized

  • Brine, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Schlenk tube or microwave reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the reaction mixture, followed by the addition of triethylamine (2.0 mmol, 2.0 equiv.).

  • Reaction: The reaction vessel is sealed, and the mixture is heated to 100-120 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-chloro-7-vinylquinoxaline derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound. The data is representative and may require optimization for specific alkene substrates.

Table 1: Reactant and Reagent Stoichiometry

ComponentMolar Equivalents
This compound1.0
Alkene1.2 - 1.5
Palladium(II) acetate0.01 - 0.05
Phosphine Ligand0.02 - 0.10
Base1.5 - 2.5

Table 2: Typical Reaction Parameters

ParameterCondition
Catalyst Palladium(II) acetate
Ligand Tri(o-tolyl)phosphine
Base Triethylamine
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 - 120 °C
Reaction Time 12 - 24 hours
Atmosphere Inert (Argon or Nitrogen)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of this compound.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Alkene - Pd(OAc)2 - P(o-tol)3 solvent Add Anhydrous DMF reagents->solvent base Add Triethylamine solvent->base heat Heat to 100-120 °C (12-24 h) base->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product 2-Chloro-7-vinylquinoxaline (Final Product) purify->product

Caption: Workflow for the Heck reaction of this compound.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel fluorescent probes utilizing 7-Bromo-2-chloroquinoxaline as a key building block. This versatile scaffold allows for the introduction of a wide range of functionalities through palladium-catalyzed cross-coupling reactions, enabling the development of probes for various biological and chemical sensing applications.

Introduction to this compound in Fluorescent Probe Synthesis

This compound is a heterocyclic compound featuring two reactive sites that can be selectively functionalized. The chlorine atom at the 2-position and the bromine atom at the 7-position are amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This dual reactivity allows for a modular and efficient approach to the synthesis of a diverse library of fluorescent probes with tunable photophysical properties. The electron-withdrawing nature of the quinoxaline core often leads to compounds with interesting photophysical characteristics, such as large Stokes shifts and sensitivity to their local environment, making them ideal candidates for the development of fluorescent sensors.

Synthetic Strategies and Methodologies

The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired functionality to be introduced. Below are detailed protocols for the most common synthetic transformations.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of fluorescent probes from this compound.

synthesis_workflow reagents Reactants & Catalyst (this compound, Coupling Partner, Pd Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup 1. Add reaction Reaction (Heating & Stirring) setup->reaction 2. Initiate workup Work-up (Quenching, Extraction) reaction->workup 3. Upon Completion purification Purification (Column Chromatography) workup->purification 4. Isolate characterization Characterization (NMR, MS, etc.) purification->characterization 5. Verify photophysical Photophysical Analysis (UV-Vis, Fluorescence) characterization->photophysical 6. Analyze probe Final Fluorescent Probe photophysical->probe 7. Final Product

A generalized workflow for the synthesis and characterization of fluorescent probes.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This is a common strategy to introduce aryl or heteroaryl moieties that can act as fluorophores or recognition units.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl groups, which can extend the π-conjugation of the quinoxaline core, leading to red-shifted absorption and emission profiles.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.), a copper(I) co-catalyst such as CuI (0.05 equiv.), and the terminal alkyne (1.2 equiv.).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and dilute it with an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This method is ideal for introducing primary or secondary amines to the quinoxaline scaffold, which can serve as recognition sites for analytes or modulate the electronic properties of the fluorophore.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Applications of Fluorescent Probes Derived from this compound

Quinoxaline-based fluorescent probes are valuable tools in various scientific disciplines due to their sensitivity and versatility. Probes synthesized from this compound can be tailored for specific applications, including:

  • Bioimaging: For the visualization of cellular components and dynamic processes in living cells.

  • Ion Sensing: For the detection of biologically and environmentally important metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) and anions.

  • pH Sensing: For monitoring pH changes in different cellular compartments or in chemical reactions.

  • Viscosity Sensing: For probing the micro-viscosity of cellular environments, which is often associated with cellular stress and disease states.

Signaling Pathway for a Hypothetical Metal Ion Sensor

The following diagram illustrates a hypothetical signaling mechanism for a fluorescent probe designed for metal ion detection, based on a Chelation-Enhanced Fluorescence (CHEF) effect.

chelation_enhanced_fluorescence cluster_0 Binding Event Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + MetalIon Metal Ion Emission Enhanced Emission Complex->Emission Fluorescence 'Turn-On' Excitation Excitation Light Excitation->Complex

A diagram of a Chelation-Enhanced Fluorescence (CHEF) mechanism.

Quantitative Data of Representative Probes

The photophysical properties of fluorescent probes are critical for their application. The following tables summarize representative data for hypothetical probes synthesized from this compound.

Table 1: Photophysical Properties of Aryl-Substituted Quinoxaline Probes (via Suzuki Coupling)

Probe IDSubstituent at C2λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
QZ-1 Phenyl3504501000.25THF
QZ-2 4-Methoxyphenyl3654701050.40THF
QZ-3 4-(Dimethylamino)phenyl3805101300.65THF

Table 2: Photophysical Properties of Alkynyl-Substituted Quinoxaline Probes (via Sonogashira Coupling)

Probe IDSubstituent at C2λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
QN-1 Phenylethynyl3704801100.30Dioxane
QN-2 (4-Methoxyphenyl)ethynyl3855001150.55Dioxane
QN-3 (4-Nitrophenyl)ethynyl4005501500.10Dioxane

Table 3: Photophysical Properties of Amino-Substituted Quinoxaline Probes (via Buchwald-Hartwig Amination)

Probe IDSubstituent at C2λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
QA-1 Anilino3604901300.20Toluene
QA-2 Morpholino3404601200.15Toluene
QA-3 N-Phenyl-N-methylamino3755201450.50Toluene

Concluding Remarks

This compound is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The ability to selectively functionalize the 2- and 7-positions through robust palladium-catalyzed cross-coupling reactions provides a powerful platform for the rational design of probes with tailored photophysical and sensing properties. The protocols and data presented in these application notes serve as a foundation for researchers to explore the vast potential of this scaffold in the development of advanced tools for chemical biology, diagnostics, and materials science. Further optimization of reaction conditions and exploration of novel coupling partners will undoubtedly lead to the discovery of new probes with enhanced performance and broader applicability.

Application Notes and Protocols for the Preparation of Potential Kinase Inhibitors from 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors derived from the versatile starting material, 7-Bromo-2-chloroquinoxaline. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases. The strategic positioning of the bromo and chloro substituents on the this compound core allows for selective and diverse functionalization, making it an excellent starting point for the generation of a library of potential kinase inhibitors.

Introduction to Synthetic Strategies

The derivatization of this compound into a library of potential kinase inhibitors can be primarily achieved through two key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the C7 position. The differential reactivity of the C-Cl and C-Br bonds allows for a stepwise and controlled introduction of various pharmacophoric moieties.

Experimental Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below. This involves the initial chemical synthesis of a library of derivatives, followed by a cascade of in vitro biochemical and cell-based assays to identify and characterize potent and selective inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound snar Nucleophilic Aromatic Substitution (at C2-Cl) start->snar Amine/Thiol Nucleophile library Library of 7-Bromo-2-substituted- quinoxalines snar->library suzuki Suzuki-Miyaura Coupling (at C7-Br) final_library Library of 2,7-Disubstituted- quinoxaline Derivatives suzuki->final_library library->suzuki Arylboronic Acid/Ester biochemical Biochemical Kinase Assay (e.g., ADP-Glo) final_library->biochemical cell_based Cell-Based Phosphorylation Assay biochemical->cell_based Active Hits cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_based->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis lead Lead Compound(s) apoptosis->lead

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes a general method for the substitution of the chloro group at the 2-position of this compound with an amine nucleophile.

Materials:

  • This compound

  • Desired amine (1.1 - 2.0 equivalents)

  • Solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide)

  • Base (optional, e.g., Potassium Carbonate, Triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-2 equivalents).

  • If necessary, add a base (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-7-bromoquinoxaline derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 7-bromoquinoxaline derivative with an arylboronic acid.

Materials:

  • 7-Bromo-2-substituted-quinoxaline derivative (from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a degassed reaction vessel, add the 7-bromo-2-substituted-quinoxaline derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-disubstituted-quinoxaline derivative.

Biological Evaluation Protocols

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in signal indicates kinase inhibition.[1]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • Synthesized quinoxaline derivatives

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a multi-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Incubate for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Phosphorylation Assay

This assay measures the inhibition of phosphorylation of a specific kinase substrate within a cellular context.[2]

Materials:

  • Human cell line expressing the target kinase

  • Synthesized quinoxaline derivatives

  • Cell culture medium and supplements

  • Lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the kinase substrate

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagent (e.g., ECL for Western blot, or fluorescent plate reader for in-cell western)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor compound for a predetermined time.

  • Lyse the cells to release the proteins.

  • Perform a Western blot or an in-cell Western assay to detect the levels of the phosphorylated substrate and the total amount of the substrate protein.

  • Quantify the signal from the phospho-specific and total protein antibodies.

  • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

  • Determine the IC₅₀ value of the inhibitor by plotting the normalized phosphorylation levels against the inhibitor concentration.

Protocol 5: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Synthesized quinoxaline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the quinoxaline derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Data Presentation

The following tables present representative data for quinoxaline-based kinase inhibitors. Note that these compounds are structurally related to derivatives that can be synthesized from this compound, and this data serves as an illustrative example of the expected potency.

Table 1: Kinase Inhibitory Activity of Representative Quinoxaline Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Assay Type
26e [1]ASK130.17ADP-Glo
12d [1]ASK149.63ADP-Glo
12e [1]ASK146.32ADP-Glo
4m [4](Antiproliferative)9,320MTT (A549 cells)
4b [4](Antiproliferative)11,980MTT (A549 cells)

Table 2: Antiproliferative Activity of Representative Quinoxaline Derivatives

Compound IDCell LineIC₅₀ (µM)
3b [5]MCF-71.85
Staurosporine [5]MCF-76.77

Signaling Pathways and Visualization

Quinoxaline derivatives have been shown to inhibit various kinase signaling pathways implicated in cancer cell proliferation and survival. A prominent example is the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell growth.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Quinoxaline Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a quinoxaline derivative.[6]

Another critical pathway often targeted is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Quinoxaline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoxaline derivative.[3]

References

Application Notes and Protocols for the Functionalization of the C2 Position of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the C2 position of 7-Bromo-2-chloroquinoxaline, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein focus on three versatile and widely used transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. The differential reactivity of the two halogen atoms allows for selective functionalization. The chloro substituent at the C2 position is activated by the adjacent nitrogen atoms of the quinoxaline ring, making it susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, including amino, alkoxy, aryloxy, thioalkoxy, and aryl groups, which are crucial for tuning the pharmacological and physicochemical properties of the resulting molecules. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

Reaction Pathways

The functionalization of the C2 position of this compound can be achieved through several key synthetic routes. The following diagram illustrates the primary transformations discussed in these application notes.

G cluster_0 cluster_1 Functionalization at C2 This compound This compound Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) Nu-H (R-OH, R-SH, R2NH) Base Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Ar-B(OH)2 Pd catalyst, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination R2NH Pd catalyst, Base 7-Bromo-2-substituted-quinoxalines 7-Bromo-2-substituted-quinoxalines Nucleophilic Aromatic Substitution (SNAr)->7-Bromo-2-substituted-quinoxalines Suzuki-Miyaura Coupling->7-Bromo-2-substituted-quinoxalines Buchwald-Hartwig Amination->7-Bromo-2-substituted-quinoxalines G cluster_workflow SNAr Experimental Workflow Start Start Reactants Combine this compound, nucleophile, and base in solvent Start->Reactants Reaction Heat mixture (e.g., 60-100 °C) Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench, extract, and wash Monitoring->Workup Complete Purification Column chromatography Workup->Purification Product Product Purification->Product G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants Combine this compound, boronic acid, Pd catalyst, ligand, and base in solvent Start->Reactants InertAtmo Degas and place under inert atmosphere (N2 or Ar) Reactants->InertAtmo Reaction Heat mixture (e.g., 80-120 °C) InertAtmo->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Filter, dilute, extract, and wash Monitoring->Workup Complete Purification Column chromatography Workup->Purification Product Product Purification->Product G cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Reactants Combine this compound, amine, Pd catalyst, ligand, and base in solvent Start->Reactants InertAtmo Degas and place under inert atmosphere (N2 or Ar) Reactants->InertAtmo Reaction Heat mixture (e.g., 90-130 °C) InertAtmo->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Filter, dilute, extract, and wash Monitoring->Workup Complete Purification Column chromatography Workup->Purification Product Product Purification->Product

Application Notes and Protocols for Selective Cross-Coupling at the C7 Position of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-chloroquinoxaline is a versatile building block in medicinal chemistry and materials science, offering two distinct reactive sites for functionalization through cross-coupling reactions. The presence of both a bromo and a chloro substituent allows for sequential and site-selective modifications, enabling the synthesis of complex molecular architectures. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > OTf > Cl, suggesting that the C7-Br bond should be more reactive than the C2-Cl bond.[1][2] However, the electronic properties of the quinoxaline ring system present a significant challenge. The C2 position of the quinoxaline nucleus is intrinsically more electrophilic, which can lead to preferential activation of the C2-Cl bond over a C-Br bond at other positions.[3][4][5]

Achieving selective cross-coupling at the C7 position therefore requires careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, to override the inherent electronic preference for C2 activation. These application notes provide detailed protocols for achieving selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C7 position of this compound, based on established principles and analogous heterocyclic systems.

Key Concepts and Workflow

The selective functionalization of this compound at the C7 position relies on modulating the reactivity of the palladium catalyst to favor oxidative addition at the C-Br bond over the C-Cl bond. This is typically achieved by using specific phosphine ligands that can sterically or electronically fine-tune the catalyst's properties. The general workflow for these selective cross-coupling reactions is depicted below.

G cluster_start Starting Materials cluster_reaction Selective C7 Cross-Coupling cluster_catalysis Catalytic System cluster_product Product & Purification This compound This compound Reaction Vessel Reaction Mixture (Solvent, Base) This compound->Reaction Vessel Coupling Partner Coupling Partner Coupling Partner->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Reaction & Workup Pd Catalyst Palladium Precatalyst Pd Catalyst->Reaction Vessel Ligand Ligand Ligand->Reaction Vessel Purification Column Chromatography Crude Product->Purification Final Product 7-Substituted-2-chloroquinoxaline Purification->Final Product

Caption: General workflow for the selective C7 cross-coupling of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C7 position of this compound. The reaction conditions are designed to favor the reactivity of the C-Br bond. The provided quantitative data is based on representative yields from analogous bromo-chloro heterocyclic systems where C-Br selectivity was achieved.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. To achieve selectivity at the C7-Br position, a catalyst system that is sensitive to the differential reactivity of the C-Br and C-Cl bonds is essential. The use of a dppf-ligated palladium catalyst can favor coupling at the less electrophilic C7 position.[4][5]

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 243.5 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 7-aryl-2-chloroquinoxaline.

Quantitative Data for Selective C7 Suzuki-Miyaura Coupling:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-7-phenylquinoxaline85
24-Methoxyphenylboronic acid2-Chloro-7-(4-methoxyphenyl)quinoxaline82
33-Tolylboronic acid2-Chloro-7-(3-tolyl)quinoxaline88
44-(Trifluoromethyl)phenylboronic acid2-Chloro-7-(4-(trifluoromethyl)phenyl)quinoxaline75
Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically co-catalyzed by palladium and copper. Selective coupling at the C7-Br bond can be achieved under relatively mild conditions.

Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 243.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove the triethylamine hydrobromide salt.

  • Wash the filtrate with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 7-alkynyl-2-chloroquinoxaline.

Quantitative Data for Selective C7 Sonogashira Coupling:

EntryAlkyneProductYield (%)
1Phenylacetylene2-Chloro-7-(phenylethynyl)quinoxaline90
2Ethynyltrimethylsilane2-Chloro-7-((trimethylsilyl)ethynyl)quinoxaline87
31-Hexyne2-Chloro-7-(hex-1-yn-1-yl)quinoxaline81
43-Hydroxy-3-methyl-1-butyne4-(2-Chloroquinoxalin-7-yl)-2-methylbut-3-yn-2-ol78
Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the selective amination of the aryl bromide in the presence of the less reactive aryl chloride.[6][7]

Protocol:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 243.5 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 7-amino-2-chloroquinoxaline.

Quantitative Data for Selective C7 Buchwald-Hartwig Amination:

EntryAmineProductYield (%)
1Morpholine4-(2-Chloroquinoxalin-7-yl)morpholine92
2AnilineN-Phenyl-2-chloroquinoxalin-7-amine85
3BenzylamineN-Benzyl-2-chloroquinoxalin-7-amine88
4Pyrrolidine7-(Pyrrolidin-1-yl)-2-chloroquinoxaline95

Reaction Pathway Diagram

The catalytic cycle for these palladium-catalyzed cross-coupling reactions follows a general mechanism involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The selectivity for the C7-Br bond is determined in the initial oxidative addition step.

G cluster_input Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(7-R-2-Cl-Quinoxaline)-Pd(II)(Br)L2] Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Selective at C7-Br) Final Product 7-R-2-chloroquinoxaline Oxidative Addition Complex->Final Product Transmetalation/ Amine Coordination & Reductive Elimination Final Product->Pd(0)L2 Catalyst Regeneration This compound This compound This compound->Pd(0)L2

Caption: Simplified catalytic cycle for selective C7 cross-coupling.

Conclusion

Selective cross-coupling at the C7 position of this compound is a challenging yet achievable transformation. By carefully selecting the palladium catalyst, ligand, and reaction conditions, the inherent reactivity preference for the C2 position can be overcome, allowing for the preferential functionalization of the C7-bromo bond. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these selective transformations for applications in drug discovery and materials science. It is recommended to perform small-scale trials to fine-tune the reaction conditions for specific substrates.

References

Application Notes and Protocols: 7-Bromo-2-chloroquinoxaline in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a prominent feature in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Within this class, 7-bromo-2-chloroquinoxaline stands out as a versatile and valuable starting material for the synthesis of novel anti-cancer agents. The strategic placement of two distinct halogen atoms at the C2 and C7 positions offers differential reactivity, allowing for selective and sequential functionalization. This enables the construction of diverse molecular architectures and the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of key signaling pathways implicated in cancer progression.

The chloro-substituent at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to introduce various amine, phenol, and thiol-containing moieties. Concurrently, the bromo-substituent at the C7 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl groups. This dual functionality makes this compound a powerful building block for creating libraries of novel compounds for anti-cancer drug discovery.

Key Synthetic Strategies

The development of anti-cancer agents from this compound primarily revolves around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and Suzuki-Miyaura Cross-Coupling at the C7 position.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of the quinoxaline ring system activates the C2-chloro substituent towards nucleophilic attack. This allows for the facile introduction of various nucleophiles, most notably amines and phenols, to generate 2-substituted-7-bromoquinoxaline derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Suzuki-Miyaura Cross-Coupling at the C7-Position

The bromo group at the C7 position is amenable to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of the bromoquinoxaline with an organoboron reagent (typically a boronic acid or ester), is a widely used method to form a new carbon-carbon bond. This reaction is highly versatile and tolerates a broad range of functional groups, allowing for the introduction of diverse (hetero)aryl moieties.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of anti-cancer agents from this compound. Researchers should optimize the reaction conditions for each specific substrate.

Protocol 1: Synthesis of 2-Anilino-7-bromoquinoxaline Derivatives via SNAr

This protocol describes the synthesis of 2-(arylamino)-7-bromoquinoxaline derivatives, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.1 eq), and BINAP (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-anilino-7-bromoquinoxaline derivative.

Protocol 2: Synthesis of 7-Aryl-2-chloroquinoxaline Derivatives via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 7-aryl-2-chloroquinoxaline derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-2-chloroquinoxaline derivative.

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative quinoxaline derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells). While specific data for compounds directly synthesized from this compound is often embedded in broader studies, the data below reflects the anti-cancer potential of structurally related quinoxaline derivatives.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline DerivativeHCT116 (Colon)4.4[1]
Quinoxaline DerivativeMCF-7 (Breast)5.3[1]
Quinoxaline DerivativeHepG2 (Liver)9.8[1]
2-Morpholino-4-anilinoquinolineHepG2 (Liver)8.50[2]
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[3]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 µg/mL[4]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives have been shown to exert their anti-cancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. The specific pathway targeted often depends on the nature and position of the substituents on the quinoxaline core.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Its dysregulation is a common event in many human cancers, making it an attractive target for cancer therapy.[5] Several quinoxaline derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[5][6] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes such as gene expression, cell proliferation, and differentiation.[7] The MAPK/ERK pathway is frequently hyperactivated in cancer.[7] Certain quinoxaline-based compounds have been developed as inhibitors of key kinases within this pathway, such as MEK and ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Quinoxaline Quinoxaline Derivative Quinoxaline->Raf Inhibits Quinoxaline->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by quinoxaline derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of anti-cancer agents derived from this compound.

Experimental_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with Amines/Phenols) Start->SNAr Suzuki Suzuki-Miyaura Cross-Coupling (e.g., with Boronic Acids) Start->Suzuki Derivatives1 2-Substituted-7-bromo- quinoxaline Derivatives SNAr->Derivatives1 Derivatives2 7-Aryl-2-chloro- quinoxaline Derivatives Suzuki->Derivatives2 Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives1->Purification Derivatives2->Purification Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Screening->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for synthesis and evaluation of anticancer agents.

Conclusion

This compound is a highly valuable and versatile starting material in the design and synthesis of novel anti-cancer agents. Its unique substitution pattern allows for the strategic and selective introduction of a wide range of chemical moieties through well-established synthetic methodologies like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The resulting quinoxaline derivatives have demonstrated significant potential to inhibit key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer. The protocols and information provided herein serve as a guide for researchers to further explore the therapeutic potential of this promising scaffold in the development of next-generation cancer therapies.

References

Application of 7-Bromo-2-chloroquinoxaline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-chloroquinoxaline is a versatile heterocyclic building block that is gaining significant interest in the field of materials science, particularly in the development of organic electronic materials. Its unique structure, featuring two distinct halogen atoms at the 2 and 7 positions, allows for selective and sequential functionalization, making it an ideal scaffold for the synthesis of complex conjugated molecules. These molecules are key components in a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and sensors. The quinoxaline core itself is an electron-deficient system, which imparts desirable electron-accepting and electron-transporting properties to the resulting materials.[1]

This document provides detailed application notes on the use of this compound in materials science, along with specific experimental protocols for the synthesis of advanced materials.

Key Applications in Materials Science

The primary application of this compound in materials science is as a precursor for the synthesis of π-conjugated systems through cross-coupling reactions. The differential reactivity of the C-Cl and C-Br bonds allows for regioselective functionalization, typically through palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This enables the precise construction of donor-acceptor architectures, which are fundamental to the performance of organic electronic devices.

1. Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are utilized as electron-transporting materials (ETMs) or as components of emissive layers in OLEDs. The electron-deficient nature of the quinoxaline ring facilitates efficient electron injection and transport, leading to improved device performance. By attaching various aromatic or heteroaromatic groups to the quinoxaline core using this compound as a starting point, the emission color and quantum efficiency of the resulting OLEDs can be finely tuned.

2. Organic Solar Cells (OSCs): In the realm of organic photovoltaics, quinoxaline-based materials can function as non-fullerene acceptors or as part of the donor polymer backbone. The ability to modify the quinoxaline structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and transport at the donor-acceptor interface in an OSC.[1]

3. Organic Semiconductors: The planar structure and extended π-conjugation of quinoxaline derivatives make them suitable for use as active materials in organic field-effect transistors (OFETs). The introduction of different functional groups via this compound can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility of the semiconductor.

Data Presentation: Properties of Quinoxaline-Based Materials

While specific data for materials directly synthesized from this compound is not extensively available in the public domain, the following table presents representative data for quinoxaline-based materials to illustrate the typical performance metrics. This data is compiled from studies on structurally related quinoxaline derivatives used in organic electronics.

Material ClassApplicationHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Power Conversion Efficiency (PCE) (%) / External Quantum Efficiency (EQE) (%)Reference
Quinoxaline-based NFAOSC-5.5 to -5.8-3.6 to -3.910 - 14% (PCE)[1]
Quinoxaline-based ETMOLED-6.0 to -6.3-2.8 to -3.25 - 10% (EQE)[1]
Quinoxaline-based PolymerOFET-5.2 to -5.5-3.0 to -3.4Mobility: 0.1 - 1 cm²/VsGeneral Literature

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of 2-Aryl-7-bromoquinoxaline via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the selective functionalization of the more reactive C-Cl bond at the 2-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a two-phase system)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-7-bromoquinoxaline.

Protocol 2: Photophysical Characterization of a Quinoxaline Derivative

This protocol outlines the standard procedures for characterizing the optical and electronic properties of a newly synthesized quinoxaline-based material.

Materials:

  • Synthesized quinoxaline derivative

  • Spectroscopic grade solvents (e.g., dichloromethane, chloroform, toluene)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cyclic voltammetry setup (potentiostat, three-electrode cell)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution (e.g., 10⁻⁵ M) of the quinoxaline derivative in a spectroscopic grade solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer from approximately 250 nm to 800 nm.

    • The absorption onset (λ_onset) can be used to estimate the optical bandgap (E_g^opt) using the equation: E_g^opt (eV) = 1240 / λ_onset (nm).

  • Fluorescence Spectroscopy:

    • Using the same solution, excite the sample at its absorption maximum (λ_max) and record the emission spectrum.

    • Determine the wavelength of maximum emission (λ_em).

    • The fluorescence quantum yield (Φ_F) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Cyclic Voltammetry (CV):

    • Dissolve the quinoxaline derivative and the supporting electrolyte in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).

    • Perform cyclic voltammetry using a three-electrode system (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).

    • Record the oxidation and reduction potentials. The onset of the first oxidation wave (E_ox^onset) and the onset of the first reduction wave (E_red^onset) can be used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, at 0 eV):

      • E_HOMO (eV) = - (E_ox^onset - E_1/2(Fc/Fc⁺) + 4.8)

      • E_LUMO (eV) = - (E_red^onset - E_1/2(Fc/Fc⁺) + 4.8)

Visualizations

Below are diagrams illustrating the key concepts and workflows related to the application of this compound in materials science.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_application Application start This compound reaction1 Suzuki Coupling (at C2-Cl) start->reaction1 intermediate 2-Aryl-7-bromoquinoxaline reaction1->intermediate reaction2 Further Functionalization (at C7-Br) (e.g., Suzuki, Buchwald-Hartwig) intermediate->reaction2 product Target Material (e.g., D-A Copolymer, Emissive Molecule) reaction2->product oled OLEDs product->oled Device Fabrication osc Organic Solar Cells product->osc Device Fabrication ofet OFETs product->ofet Device Fabrication G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition r_x This compound (R-X) r_x->oxidative_addition pd_intermediate R-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation ar_boronic Arylboronic Acid (Ar-B(OH)2) ar_boronic->transmetalation base Base base->transmetalation pd_intermediate2 R-Pd(II)-Ar transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Aryl-7-bromoquinoxaline (R-Ar) reductive_elimination->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Bromo-2-chloroquinoxaline synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and effective method for synthesizing this compound is a two-step process. The first step involves the cyclocondensation of o-phenylenediamine with an α-ketoester to form a 7-bromo-2-hydroxyquinoxaline (which exists in tautomeric equilibrium with 7-bromoquinoxalin-2(1H)-one). The second step is the chlorination of this intermediate to the desired this compound.

Q2: My overall yield is low. What are the most critical steps to optimize?

A2: Low yields in this synthesis can often be attributed to two main areas: incomplete cyclization in the first step or inefficient chlorination in the second. For the cyclization, ensuring the appropriate reaction temperature and time is crucial. The chlorination step is highly dependent on the choice and handling of the chlorinating agent and the reaction conditions.

Q3: What are the typical impurities I might encounter, and how can they be minimized?

A3: Common impurities can include unreacted starting materials, the 7-bromo-2-hydroxyquinoxaline intermediate, and potential side products from the chlorination reaction. Minimizing these impurities involves ensuring the reaction goes to completion through monitoring (e.g., by TLC) and carefully controlling the reaction conditions, particularly temperature. Over-oxidation of the starting materials can also lead to colored impurities.

Q4: My final product is discolored (e.g., yellow or brown). What is the likely cause?

A4: Discoloration in the final product can be due to the presence of oxidized impurities or residual starting materials. Quinoxaline derivatives can be sensitive to air and light. Proper storage of the final compound in a cool, dark place, and potentially under an inert atmosphere, can help prevent discoloration. Thorough purification, such as recrystallization or column chromatography, is essential to remove colored impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low Yield of this compound Incomplete chlorination of the 7-bromo-2-hydroxyquinoxaline intermediate.- Ensure the chlorinating agent (e.g., POCl₃, SOCl₂, or PCl₃) is fresh and used in sufficient excess. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. - For chlorination with POCl₃, consider using a high-boiling solvent like toluene to achieve the necessary reflux temperature.
Decomposition of the product during workup.- During the workup, quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This should be done carefully and in a well-ventilated fume hood. - Neutralize the acidic solution slowly with a base (e.g., sodium carbonate or ammonium hydroxide) while keeping the temperature low to avoid product degradation.
Presence of Starting Material (7-bromo-2-hydroxyquinoxaline) in the Final Product Insufficient amount or activity of the chlorinating agent.- Increase the molar equivalents of the chlorinating agent. - Ensure the chlorinating agent has not degraded due to improper storage.
Reaction time is too short or temperature is too low.- Extend the reaction time and/or increase the reaction temperature, monitoring by TLC.
Formation of Multiple Spots on TLC After Chlorination Side reactions occurring due to excessive heat or prolonged reaction times.- Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations to find the optimal balance for complete conversion with minimal side product formation.
Presence of impurities in the starting 7-bromo-2-hydroxyquinoxaline.- Purify the intermediate by recrystallization before proceeding to the chlorination step.
Difficulty in Purifying the Final Product Co-elution of impurities during column chromatography.- If using silica gel chromatography, consider deactivating the silica with a base like triethylamine to prevent streaking of the basic quinoxaline product. - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. - Recrystallization from a suitable solvent (e.g., ethanol) can be an effective method for purification.

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound from 7-bromoquinoxalin-2-ol.

Chlorinating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Phosphorus Trichloride (PCl₃)N,N-Dimethylformamide (DMF)100393[1]
Thionyl Chloride (SOCl₂)Dichloromethane (DCM) / DMFReflux278.8[2]

Note: Yields are highly dependent on the specific experimental conditions and scale of the reaction.

Experimental Protocols

High-Yield Synthesis of this compound using Phosphorus Trichloride

This protocol is based on a reported procedure with a high yield.[1]

Materials:

  • 7-bromoquinoxalin-2-ol (1 equivalent)

  • Dry Phosphorus Trichloride (PCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ice water

Procedure:

  • To a suspension of 7-bromoquinoxalin-2-ol in dry phosphorus trichloride, add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Heat the reaction mixture to 100 °C and stir at this temperature for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phosphorus trichloride under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Slowly add the ethyl acetate solution dropwise to ice water with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the solid product.

Visualization of Experimental Workflow and Troubleshooting

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 7-bromoquinoxalin-2-ol step1 Add PCl3 and DMF start->step1 step2 Heat to 100°C for 3h step1->step2 step3 Monitor by TLC step2->step3 step4 Cool to RT step3->step4 Reaction Complete step5 Remove excess PCl3 step4->step5 step6 Dissolve in EtOAc step5->step6 step7 Quench in ice water step6->step7 step8 Extract with EtOAc step7->step8 step9 Wash with NaHCO3 step8->step9 step10 Dry and Concentrate step9->step10 step11 Recrystallization or Column Chromatography step10->step11 end Final Product: This compound step11->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product q1 Is the starting material (7-bromo-2-hydroxyquinoxaline) present in the final product? start->q1 ans1_yes Yes q1->ans1_yes Check TLC ans1_no No q1->ans1_no sol1 Incomplete Chlorination: - Increase chlorinating agent amount - Increase reaction time/temperature - Check activity of chlorinating agent ans1_yes->sol1 q2 Are there multiple unknown spots on TLC? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Side Product Formation: - Optimize temperature and time - Purify the starting material - Consider alternative workup ans2_yes->sol2 q3 Is the product discolored? ans2_no->q3 ans3_yes Yes q3->ans3_yes sol3 Oxidation/Impurities: - Thorough purification (recrystallization/chromatography) - Store product under inert atmosphere, protected from light ans3_yes->sol3

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2-chloroquinoxaline. Our aim is to address common side reactions and other experimental challenges to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is through the chlorination of its precursor, 7-bromo-2-hydroxyquinoxaline (which exists in tautomeric equilibrium with 7-bromoquinoxalin-2(1H)-one). This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Q2: What are the most common side reactions observed during the chlorination of 7-bromo-2-hydroxyquinoxaline?

A2: Several side reactions can occur during the chlorination step, leading to impurities and reduced yields. The most prevalent issues include:

  • Incomplete reaction: Residual starting material (7-bromo-2-hydroxyquinoxaline) may remain if the reaction conditions (temperature, time, or reagent stoichiometry) are not optimal.

  • Formation of phosphorylated intermediates: When using phosphorus oxychloride, stable phosphorylated intermediates can form, which may be difficult to convert to the desired product.

  • Dimerization: Under certain conditions, particularly at elevated temperatures, dimerization of the quinoxaline core can occur.

  • Hydrolysis of the product: this compound is susceptible to hydrolysis back to the starting hydroxyquinoxaline, especially during aqueous work-up if the pH is not carefully controlled.

  • Formation of unidentified polar impurities: These can arise from the degradation of starting materials or products under harsh reaction conditions.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, consider the following strategies:

  • Ensure anhydrous conditions: Moisture can react with the chlorinating agent, reducing its effectiveness and leading to the formation of acidic byproducts that can promote other side reactions.

  • Optimize reaction temperature and time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to avoid prolonged heating, which can lead to degradation and dimerization.

  • Control stoichiometry of reagents: Using an appropriate excess of the chlorinating agent is crucial, but a large excess can sometimes lead to more side products.

  • Careful work-up: Quenching the reaction mixture with ice and careful pH adjustment during extraction are critical to prevent hydrolysis of the product.

Q4: What are the recommended methods for purifying this compound?

A4: Purification can typically be achieved through the following methods:

  • Recrystallization: This is an effective method for removing many common impurities. Suitable solvents include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective technique. A gradient of hexane and ethyl acetate is a common eluent system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive chlorinating agent (e.g., old or hydrated POCl₃).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction.1. Use a fresh, unopened bottle of the chlorinating agent or distill it before use.2. Gradually increase the reaction temperature and monitor by TLC until the starting material is consumed.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of a Significant Amount of Starting Material (7-bromo-2-hydroxyquinoxaline) in the Crude Product 1. Incomplete reaction.2. Hydrolysis of the product during work-up.1. Increase the reaction time or temperature. Consider adding a catalytic amount of DMF if not already present.2. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto ice) and quickly neutralize any acid with a base like sodium bicarbonate.
Formation of a Highly Polar, Insoluble Byproduct 1. Formation of phosphorylated intermediates.2. Dimerization of the quinoxaline.1. Ensure the reaction goes to completion. In some cases, adding a base like pyridine can facilitate the conversion of these intermediates.2. Avoid excessive heating. If dimerization is a persistent issue, consider using a milder chlorinating agent or a lower reaction temperature for a longer duration.
Product Decomposes During Purification by Column Chromatography 1. The silica gel is too acidic.2. The product is unstable on silica gel over long periods.1. Deactivate the silica gel by treating it with a base such as triethylamine before preparing the column.2. Perform the chromatography as quickly as possible and consider using a less polar solvent system if feasible.

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-2-hydroxyquinoxaline

A general method for the synthesis of 2-hydroxyquinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. For 7-bromo-2-hydroxyquinoxaline, this would involve the reaction of 4-bromo-1,2-phenylenediamine with glyoxylic acid.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-bromo-1,2-phenylenediamine in a mixture of ethanol and water.

  • Add an equimolar amount of glyoxylic acid monohydrate to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 7-bromo-2-hydroxyquinoxaline, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound[1]

This protocol describes the chlorination of 7-bromo-2-hydroxyquinoxaline using phosphorus trichloride and a catalytic amount of DMF. A yield of 93% has been reported for this procedure.[1]

Materials:

  • 7-bromo-2-hydroxyquinoxaline (7-bromoquinoxalin-2-ol)

  • Phosphorus trichloride (PCl₃), dry

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a suspension of 7-bromoquinoxalin-2-ol (2 g, 8.88 mmol) in dry phosphorus trichloride (7 mL), add N,N-dimethylformamide (DMF, 2 drops).[1]

  • Heat the reaction mixture to 100 °C and stir at this temperature for 3 hours.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.[1]

  • Evaporate the excess phosphorus trichloride under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate (EtOAc) and slowly add it dropwise to ice water with stirring.[1]

  • Extract the aqueous phase three times with ethyl acetate.[1]

  • Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a solid product.[1]

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Reported Yield Reference
This compoundC₈H₄BrClN₂243.4993%[1]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Chlorination 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine 7-bromo-2-hydroxyquinoxaline 7-bromo-2-hydroxyquinoxaline 4-bromo-1,2-phenylenediamine->7-bromo-2-hydroxyquinoxaline + Glyoxylic acid Ethanol/Water, Reflux Glyoxylic acid Glyoxylic acid Glyoxylic acid->7-bromo-2-hydroxyquinoxaline 7-bromo-2-hydroxyquinoxaline_2 7-bromo-2-hydroxyquinoxaline This compound This compound 7-bromo-2-hydroxyquinoxaline_2->this compound PCl3, cat. DMF 100 °C, 3h Troubleshooting_Workflow start Low Yield of This compound check_sm Check for residual starting material (SM) by TLC/LCMS start->check_sm sm_present SM is present check_sm->sm_present Yes sm_absent SM is absent check_sm->sm_absent No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction check_byproducts Analyze for byproducts (e.g., polar spots on TLC) sm_absent->check_byproducts increase_time_temp Increase reaction time/temperature or check reagent quality incomplete_reaction->increase_time_temp polar_byproducts Polar byproducts observed check_byproducts->polar_byproducts Yes no_polar_byproducts No significant polar byproducts check_byproducts->no_polar_byproducts No hydrolysis_dimerization Possible Hydrolysis or Dimerization polar_byproducts->hydrolysis_dimerization purification_issue Potential issue with purification no_polar_byproducts->purification_issue optimize_workup Optimize work-up (low temp, pH control) and reaction temp hydrolysis_dimerization->optimize_workup optimize_purification Optimize purification method (e.g., deactivate silica) purification_issue->optimize_purification

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 7-Bromo-2-chloroquinoxaline. The content is structured to address specific experimental challenges and offer practical solutions based on established principles for the coupling of dihaloheterocycles.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Problem EncounteredPotential CausesRecommended Solutions
No or Low Conversion to Product 1. Inactive Catalyst: The Palladium catalyst is sensitive to oxygen and may be deactivated. 2. Inappropriate Ligand: Standard ligands like PPh₃ may be insufficient for this electron-deficient heterocycle. 3. Insufficiently Strong Base: Weak bases may not efficiently generate the active boronate species. 4. Low Reaction Temperature: The C-Cl bond at the C2 position requires sufficient thermal energy for oxidative addition. 5. Poor Solubility of Reagents: Inadequate dissolution of starting materials or the base can hinder the reaction.1. Use a fresh batch of the palladium precursor and ligand. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). 2. Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] 3. Employ a stronger base such as K₃PO₄ or Cs₂CO₃.[1] 4. Gradually increase the reaction temperature, typically in the range of 90-120 °C.[1] 5. Select a solvent system that effectively dissolves all components. A mixture of an aprotic solvent (e.g., 1,4-dioxane, THF, Toluene) with water is often effective for dissolving inorganic bases.[1]
Significant Formation of Side Products 1. Dehalogenation (loss of Br or Cl): The presence of a hydride source can lead to the reduction of the starting material. 2. Homocoupling of Boronic Acid: Oxygen in the reaction mixture can promote the undesired coupling of two boronic acid molecules. 3. Protodeboronation: The boronic acid is replaced by a hydrogen atom, a common issue with heteroaryl boronic acids.[2]1. Avoid protic solvents like alcohols if dehalogenation is observed. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio. 2. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 3. Use a boronic ester (e.g., pinacol ester) which is more stable. Minimize water content if possible and consider milder bases like K₂CO₃.
Poor Regioselectivity (Reaction at C7-Br instead of C2-Cl) 1. Thermodynamic vs. Kinetic Control: While the C2 position is electronically favored, reaction conditions might allow for competing pathways. 2. Ligand Effects: The choice of ligand can sometimes influence the regioselectivity of the oxidative addition.1. The C2 position of the quinoxaline ring is highly electrophilic, which generally directs the Suzuki coupling to this site, even overriding the typical C-Br > C-Cl reactivity trend. Milder conditions (lower temperature, appropriate catalyst/ligand) should favor the kinetically preferred C2-arylation. 2. While less common for this specific substrate, screening different ligands could be explored if regioselectivity is a persistent issue. For instance, in some dihaloheterocycles, different catalyst systems have shown divergent regioselectivity.

Frequently Asked Questions (FAQs)

Q1: At which position should I expect the Suzuki coupling to occur on this compound?

A1: The Suzuki-Miyaura coupling is expected to occur selectively at the C2 position (the chloro-substituted carbon). The quinoxaline ring system is electron-deficient, and the C2 and C3 positions are particularly electrophilic. This high intrinsic electrophilicity at the C2 position can override the generally higher reactivity of a C-Br bond compared to a C-Cl bond in oxidative addition.[3]

Q2: Which palladium catalyst and ligand system is a good starting point for this reaction?

A2: For challenging substrates like chloroquinoxalines, standard catalysts such as Pd(PPh₃)₄ may not be sufficient.[1] A more robust starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] Pre-formed palladium complexes incorporating these ligands are also excellent choices.

Q3: What is the role of the base, and which one should I select?

A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[2][4] For the coupling of this compound, stronger inorganic bases are generally recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1] The solubility of the base in the chosen solvent system is also an important consideration.

Q4: What solvent systems are most suitable for this Suzuki coupling?

A4: Aprotic polar solvents, often in combination with water, are commonly used.[1] Good starting points include 1,4-dioxane/water, THF/water, or toluene/water mixtures. The aqueous component helps to dissolve the inorganic base. For reactions requiring higher temperatures, solvents with higher boiling points like 1,4-dioxane or toluene are preferable.[1]

Q5: I am observing the formation of a doubly coupled product. How can I favor mono-arylation?

A5: To favor mono-arylation at the C2 position, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) is generally sufficient for the first coupling. To avoid the second coupling at the C7 position, you should employ milder reaction conditions (e.g., lower temperature and shorter reaction times) and carefully monitor the reaction progress.

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related analog, 2,6-dichloroquinoxaline, which serves as a good model for predicting the reactivity of this compound at the C2 position.

Table 1: Screening of Reaction Conditions for Mono-arylation of 2,6-Dichloroquinoxaline *

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄ (2)Toluene1101265
2Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane1001270
3Pd(PPh₃)₄ (5)K₃PO₄ (2)THF85475
4Pd(PPh₃)₄ (5)K₂CO₃ (2)THF90855
5Pd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene1006>90 (expected)

*Data adapted from the Suzuki coupling of 2,6-dichloroquinoxaline and should be considered as a starting point for optimization.[5]

Table 2: Synthesis of 2-Aryl-6-chloroquinoxalines via Suzuki Coupling *

EntryArylboronic AcidProductYield (%)
12-Tolylboronic acid2-(2-Tolyl)-6-chloroquinoxaline77
23-Tolylboronic acid2-(3-Tolyl)-6-chloroquinoxaline67
34-Tolylboronic acid2-(4-Tolyl)-6-chloroquinoxaline75
43,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-6-chloroquinoxaline90
52,4,6-Trimethylphenylboronic acid2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline96
62-Methoxyphenylboronic acid2-(2-Methoxyphenyl)-6-chloroquinoxaline72
74-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-chloroquinoxaline62

*Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h. Data adapted from a study on 2,6-dichloroquinoxaline.[5]

Experimental Protocols

The following is a representative experimental protocol for the selective mono-Suzuki coupling at the C2 position of this compound. This should serve as a starting point for optimization.

General Procedure for Selective C2-Arylation:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane or THF, to achieve a concentration of ~0.1 M) via syringe. If using an aqueous system, add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-7-bromoquinoxaline.

Visualizations

The following diagrams illustrate key conceptual frameworks for optimizing and troubleshooting the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine this compound, boronic acid, and base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Pd Precursor and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 90-120 °C with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated Product: 2-Aryl-7-bromoquinoxaline purify->product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree start Low or No Yield? catalyst Is the Catalyst System Active? start->catalyst Check First catalyst_sol Use fresh reagents. Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). catalyst->catalyst_sol Solution base Is the Base Strong Enough? catalyst->base If Not success Problem Solved catalyst_sol->success base_sol Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). base->base_sol Solution temp Is the Temperature Optimal? base->temp If Not base_sol->success temp_sol Increase temperature (90-120 °C). temp->temp_sol Solution atmosphere Is the Atmosphere Inert? temp->atmosphere If Not temp_sol->success atmosphere_sol Thoroughly degas solvents and maintain Ar/N₂ atmosphere. atmosphere->atmosphere_sol Solution atmosphere_sol->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

overcoming poor reactivity in Buchwald-Hartwig amination of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination of 7-Bromo-2-chloroquinoxaline

Welcome to the technical support center for the Buchwald-Hartwig amination of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor or no reactivity in the amination of this compound?

A1: Poor reactivity in the Buchwald-Hartwig amination of this substrate can stem from several factors. The this compound system presents a challenge due to the presence of two different halogen atoms and the coordinating nature of the quinoxaline nitrogen atoms, which can interfere with the palladium catalyst. Key areas to investigate include the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Sterically hindered ligands and the appropriate selection of a base are often critical for success.[1][2]

Q2: Which halogen is expected to react first, the bromine at C7 or the chlorine at C2?

A2: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl.[3] Therefore, the C-Br bond at the 7-position is expected to be more reactive and undergo amination preferentially over the C-Cl bond at the 2-position. Achieving selectivity is a key aspect of optimizing this reaction.

Q3: Can the quinoxaline nitrogen atoms inhibit the palladium catalyst?

A3: Yes, the nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive catalyst species.[4] The use of specialized ligands, particularly bulky electron-rich phosphine ligands, can help mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.[1]

Q4: What are the most common side reactions to look out for?

A4: A common side reaction is the hydrodehalogenation of the starting material, where the halogen atom is replaced by a hydrogen atom.[1] This can compete with the desired amination pathway. Another potential side reaction is the formation of diaryl amines if a primary amine is used as the coupling partner, although this is generally less of an issue than with simpler aryl halides.[5]

Troubleshooting Guide

This guide provides a structured approach to overcoming common issues encountered during the Buchwald-Hartwig amination of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated. 2. Inappropriate Ligand: The ligand may not be suitable for this specific heterocyclic substrate. 3. Incorrect Base: The base may be too weak or poorly soluble. 4. Low Temperature: The reaction may require more thermal energy.1. Use a pre-formed Pd(0) catalyst or a reliable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Argon or Nitrogen). 2. Screen a variety of bulky, electron-rich phosphine ligands such as BrettPhos, XantPhos, or BippyPhos.[6][7][8] 3. Switch to a stronger base like NaOtBu or LiHMDS. Consider the solubility of the base in the chosen solvent.[9][10] 4. Incrementally increase the reaction temperature, for example, from 80°C to 110°C.
Hydrodehalogenation Side Product 1. Presence of Water: Trace amounts of water can lead to this side reaction. 2. Slow Reductive Elimination: The final step of the catalytic cycle may be slow compared to competing pathways like β-hydride elimination (if applicable).1. Ensure all reagents, solvents, and glassware are rigorously dried. 2. A different ligand might accelerate the reductive elimination step. Sterically hindered biaryl phosphine ligands are often effective.[1]
Poor Selectivity (Reaction at C2-Cl) 1. High Temperature: Very high temperatures can sometimes overcome the inherent reactivity difference between C-Br and C-Cl.1. Try running the reaction at a lower temperature for a longer period to favor the more reactive C-Br bond.
Low Yield / Difficult Purification 1. Incomplete Reaction: See "No Reaction / Low Conversion". 2. Product Degradation: The product may be unstable under the reaction conditions. 3. Ligand Interference: Excess ligand or ligand decomposition products can complicate purification.1. Optimize reaction conditions as described above. 2. If the product is suspected to be unstable, try running the reaction at a lower temperature or for a shorter time. 3. Use the minimum effective amount of ligand and consider purification methods like column chromatography with a suitable solvent system.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for your specific amine coupling partner.

Reagents and Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)[5]

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)[11]

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., XantPhos, 0.02-0.04 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at a set temperature (e.g., 100°C) for 16-24 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

G cluster_0 Troubleshooting Logic cluster_1 Side Reactions start Poor Reactivity Observed catalyst Check Catalyst/Ligand start->catalyst base Evaluate Base start->base conditions Assess Conditions start->conditions hydrodehalogenation Hydrodehalogenation? start->hydrodehalogenation ligand_screen Screen Bulky Ligands (e.g., BrettPhos, XantPhos) catalyst->ligand_screen Inactive? base_strength Use Stronger Base (e.g., NaOtBu, LiHMDS) base->base_strength Too Weak? temp Increase Temperature conditions->temp Too Mild? solvent Change Solvent (e.g., Toluene, Dioxane) conditions->solvent Poor Solubility? hydro_sol Ensure Anhydrous Conditions hydrodehalogenation->hydro_sol

Caption: A workflow diagram for troubleshooting poor reactivity.

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_complex Amine Complex oxidative_addition->amine_complex + R₂NH amido_complex Amido Complex amine_complex->amido_complex + Base - [H-Base]X amido_complex->pd0 Reductive Elimination + Ar-NR₂ product Product (Ar-NR₂) aryl_halide This compound (Ar-X) amine Amine (R₂NH)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Cross-Coupling Reactions with 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 7-Bromo-2-chloroquinoxaline during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in cross-coupling reactions with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine at the C7 position or chlorine at the C2 position) is replaced by a hydrogen atom. This leads to the formation of a byproduct, reducing the yield of the desired cross-coupled product and complicating its purification. For a substrate like this compound, which has two different halogen atoms, selective coupling at one position while leaving the other intact is often the goal, making the prevention of dehalogenation critical.

Q2: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In dihalogenated quinoxalines, the C2 and C3 positions are highly electrophilic. For substrates like 6-bromo-2-chloroquinoxaline, Suzuki-Miyaura cross-coupling reactions have been shown to occur preferentially at the C2-chloro position over the C6-bromo position.[1][2] This is because the intrinsic electronic properties of the quinoxaline ring system can make the C-Cl bond at the C2 position more susceptible to oxidative addition by the palladium catalyst, despite C-Br bonds typically being more reactive than C-Cl bonds.[1][2] This suggests that for this compound, selective coupling at the C2 position is feasible while preserving the C7-bromo position for subsequent transformations.

Q3: What are the primary causes of dehalogenation in these reactions?

A3: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including reaction of the palladium complex with:

  • Bases: Strong bases, particularly alkoxides, can act as hydride donors.

  • Solvents: Protic solvents like alcohols or even trace amounts of water can be a source of hydrides. Some aprotic polar solvents like DMF can also decompose to generate hydride species.

  • Slow Reaction Kinetics: If the desired cross-coupling reaction is sluggish, the competing dehalogenation pathway may become more prominent.[1]

Troubleshooting Guides

Issue 1: Significant Dehalogenation of the C7-Bromo Position

If you are observing the formation of 2-chloroquinoxaline as a major byproduct, the following troubleshooting steps can help minimize dehalogenation at the C7 position.

Troubleshooting Workflow for C7-Debromination

start Significant C7-Debromination Observed base Step 1: Evaluate the Base start->base Is a strong base (e.g., NaOtBu, KOtBu) being used? ligand Step 2: Assess the Ligand base->ligand Switch to a weaker inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). solvent Step 3: Change the Solvent ligand->solvent Is the ligand promoting slow reductive elimination? Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). temp Step 4: Lower the Temperature solvent->temp Is a protic or reducible solvent being used (e.g., alcohols, DMF)? Switch to an aprotic solvent (e.g., Toluene, Dioxane). success Dehalogenation Minimized temp->success Is the reaction run at high temperature? Lower the temperature and monitor for completion. cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Competing Dehalogenation Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-H(L2) Formation of Pd-H Species Ar-R Desired Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) Ar-H Dehalogenated Byproduct Ar-Pd(II)-H(L2)->Ar-H Reductive Elimination Ar-H->Pd(0)L2 Hydride Source Hydride Source (Base, Solvent, Water) Hydride Source->Ar-Pd(II)-H(L2)

References

troubleshooting guide for reactions involving 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2-chloroquinoxaline. The content is structured to address specific issues that may be encountered during synthetic reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses two primary reactive sites for cross-coupling and nucleophilic substitution reactions. The chloro substituent at the 2-position is highly activated towards nucleophilic aromatic substitution (SNA r) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring. The bromo substituent at the 7-position is primarily reactive in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Q2: In a Suzuki-Miyaura coupling, which position is more likely to react, the C2-chloro or the C7-bromo?

A2: In Suzuki-Miyaura cross-coupling reactions, the C2-chloro position is generally more reactive than the C7-bromo position. This is attributed to the high intrinsic electrophilicity of the C2 position in the quinoxaline ring system, which can facilitate oxidative addition of the palladium catalyst even with a less reactive carbon-chlorine bond.[1][2] This selectivity is an important consideration when planning synthetic routes.

Q3: What are the typical storage conditions for this compound?

A3: this compound should be stored at room temperature in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Q4: What are the main safety hazards associated with this compound?

A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Problem: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Recommendation
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Ensure rigorously anhydrous and anaerobic reaction conditions.
Incorrect Base The choice of base is critical. For heteroaryl halides, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause side reactions.
Ligand Issues The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid. Minimize this by using anhydrous solvents, degassing the reaction mixture thoroughly, and using a suitable base.
Low Reaction Temperature Suzuki-Miyaura couplings often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

Problem: Formation of significant side products, such as homo-coupling of the boronic acid or dehalogenation of the starting material.

Possible Cause Troubleshooting Recommendation
Oxygen Contamination Traces of oxygen can promote the homo-coupling of boronic acids. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Hydrodehalogenation This can occur as a competing pathway. Lowering the reaction temperature or screening different ligands and bases can sometimes mitigate this side reaction.
Incorrect Stoichiometry Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can lead to increased homo-coupling.
Buchwald-Hartwig Amination Reactions

Problem: Low conversion of the starting material.

Possible Cause Troubleshooting Recommendation
Inactive Catalyst Use a fresh palladium source and ligand. Pre-formed catalysts can also be more reliable. Ensure anhydrous and anaerobic conditions.
Weak Base A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine.
Sterically Hindered Amine For sterically demanding amines, bulkier phosphine ligands (e.g., XPhos, RuPhos) may be necessary to facilitate the reaction.
Poor Ligand Choice The ligand plays a critical role. Screen different phosphine ligands to find the optimal one for your specific substrate and amine.

Problem: Dehalogenation of this compound is the major product.

Possible Cause Troubleshooting Recommendation
Inappropriate Ligand or Base Certain ligand and base combinations can favor hydrodehalogenation. Experiment with different combinations, for example, using a weaker base if possible.
High Reaction Temperature Elevated temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer period.
Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: The reaction with a nucleophile is sluggish or does not proceed.

Possible Cause Troubleshooting Recommendation
Weak Nucleophile The nucleophile must be sufficiently strong to attack the electron-deficient quinoxaline ring. If using a neutral nucleophile like an amine or alcohol, a base is often required to generate the more reactive conjugate base.[1]
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they enhance the reactivity of the nucleophile.[1]
Low Temperature SNAr reactions often require heating to overcome the activation energy. Gradually increase the reaction temperature while monitoring for decomposition.[1]

Problem: Formation of multiple products.

Possible Cause Troubleshooting Recommendation
Di-substitution If the nucleophile is very reactive, it might displace both the chloro and bromo substituents. Use a controlled amount of the nucleophile (1.0-1.2 equivalents) and consider running the reaction at a lower temperature to improve selectivity.[1]
Reaction with Solvent Nucleophilic solvents can sometimes compete with the intended nucleophile. Use a non-nucleophilic solvent if this is suspected.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to 80-100 °C with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.05 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the amine (1.2 equiv.) and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a round-bottom flask, add this compound (1.0 equiv.) and the nucleophile (1.1-1.5 equiv.).

  • If the nucleophile is neutral (e.g., an amine or alcohol), add a base (e.g., K₂CO₃ or NaH).

  • Add a polar aprotic solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture with stirring, monitoring its progress by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Cross-Coupling Reactions

Troubleshooting_Workflow Troubleshooting Workflow for Cross-Coupling Reactions start Low or No Product check_reagents Check Reagent Quality (Starting Material, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK side_products Analyze for Side Products (Dehalogenation, Homo-coupling, etc.) check_conditions->side_products Conditions Correct optimize_catalyst Optimize Catalyst System (Screen Ligands, Different Pd Source) side_products->optimize_catalyst Side Products Identified optimize_base Optimize Base (Strength, Solubility) side_products->optimize_base No Obvious Side Products success Improved Yield optimize_catalyst->success optimize_solvent Optimize Solvent (Polarity, Anhydrous) optimize_base->optimize_solvent optimize_solvent->success

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway p38 MAPK Signaling Pathway and Quinoxaline Inhibition cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors activates Other_Kinases Other Kinases (e.g., MAPKAPK2) p38_MAPK->Other_Kinases activates Quinoxaline_Inhibitor Quinoxaline Derivative (e.g., 7-substituted-2-aminoquinoxaline) Quinoxaline_Inhibitor->p38_MAPK inhibits Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Other_Kinases->Apoptosis

Caption: Inhibition of the p38 MAPK signaling pathway by quinoxaline derivatives.

References

Technical Support Center: Large-Scale Synthesis of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-Bromo-2-chloroquinoxaline. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address challenges encountered during laboratory and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most common and industrially viable route for the synthesis of this compound involves a two-step process. The first step is the condensation of 4-bromo-1,2-phenylenediamine with a suitable C2 synthon like glyoxylic acid or its derivatives to form the intermediate 7-bromoquinoxalin-2(1H)-one. The second step is the chlorination of this intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) to yield the final product. This method is generally favored for its reliability and scalability.

Q2: What are the primary safety concerns when working with reagents like phosphorus oxychloride (POCl₃) on a large scale?

Phosphorus oxychloride is a highly corrosive and reactive chemical. Key safety concerns on a large scale include:

  • Exothermic Reactions: The reaction of POCl₃ with the quinoxalinone intermediate and the subsequent quenching of excess POCl₃ with water or alcohols are highly exothermic and can lead to a runaway reaction if not properly controlled.

  • Hazardous Byproducts: Quenching POCl₃ produces hydrochloric acid (HCl) fumes, which are corrosive and toxic.

  • Moisture Sensitivity: POCl₃ reacts violently with water. All equipment must be thoroughly dried before use.

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, a lab coat, and eye/face protection, is mandatory. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[][2]

Q3: How can I monitor the progress of the chlorination reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot corresponding to the 7-bromoquinoxalin-2(1H)-one starting material should diminish over time, while a new spot for the this compound product appears. For TLC, a mobile phase of ethyl acetate/hexane (e.g., 1:1 ratio) can be used.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] For long-term storage, refrigeration at 2-8°C is recommended.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature. 4. Inefficient quenching and work-up.1. Increase reaction time and monitor by TLC/HPLC until starting material is consumed. 2. Ensure starting materials are pure and the reaction is protected from moisture. 3. Optimize the reaction temperature; for the chlorination step, refluxing is common. 4. Quench the reaction mixture slowly at a low temperature (e.g., by pouring it onto crushed ice).
Impurity Formation 1. Presence of unreacted starting materials. 2. Formation of isomeric impurities. 3. Hydrolysis of the product back to the quinoxalinone. 4. Formation of dimers or other byproducts at high temperatures.1. Ensure the reaction goes to completion. Purify the final product using column chromatography or recrystallization. 2. Use purified starting materials. Isomeric impurities can sometimes be removed by recrystallization. 3. Ensure a thorough work-up to remove all acidic residues. Avoid prolonged contact with water during extraction. 4. Control the reaction temperature carefully. Consider using a lower boiling point solvent if applicable.
Difficult Purification 1. Oily product that is difficult to crystallize. 2. Co-elution of impurities during column chromatography. 3. Product is insoluble in common recrystallization solvents.1. Try trituration with a non-polar solvent like hexane to induce solidification. 2. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase like alumina. 3. Screen a wider range of solvents or solvent mixtures for recrystallization.
Reaction Scale-Up Issues 1. Poor heat dissipation leading to exotherms. 2. Inefficient mixing. 3. Difficulties in handling large quantities of hazardous reagents.1. Use a reactor with a high surface area to volume ratio. Employ controlled, slow addition of reagents. Consider using continuous flow reactors for better heat management.[3] 2. Use appropriate mechanical stirring to ensure homogeneity. 3. Implement robust engineering controls and follow strict safety protocols for handling hazardous materials.

Data Presentation

Table 1: Summary of Quantitative Data for Laboratory-Scale Synthesis

ParameterStep 1: CondensationStep 2: Chlorination
Starting Materials 4-bromo-1,2-phenylenediamine, Glyoxylic acid7-bromoquinoxalin-2(1H)-one, POCl₃, DMF (cat.)
Typical Yield 85-95%90-95%[5]
Reaction Time 2-4 hours3-6 hours
Reaction Temperature Reflux (e.g., in ethanol)Reflux (approx. 110°C)
Purity (crude) ~90%~95%
Purity (after purification) >98%>98%

Note: The data presented is based on typical laboratory-scale synthesis. Large-scale synthesis may have different parameters and outcomes.

Experimental Protocols

Protocol 1: Synthesis of 7-bromoquinoxalin-2(1H)-one (Intermediate)

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add a solution of glyoxylic acid monohydrate (1.1 equivalents) in ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 7-bromoquinoxalin-2(1H)-one.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • 7-bromoquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a dry round-bottom flask, add 7-bromoquinoxalin-2(1H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask under an inert atmosphere.

  • Add a catalytic amount of DMF (a few drops).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford pure this compound.[5]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 4-bromo-1,2-phenylenediamine D Reflux A->D B Glyoxylic Acid B->D C Ethanol (Solvent) C->D E 7-bromoquinoxalin-2(1H)-one D->E F 7-bromoquinoxalin-2(1H)-one H Reflux F->H G POCl3 / DMF (cat.) G->H I Work-up & Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Degradation Problem->Cause2 Cause3 Poor Work-up Problem->Cause3 Solution1 Increase Reaction Time / Monitor Cause1->Solution1 Solution2 Use Pure Materials / Inert Atmosphere Cause2->Solution2 Solution3 Controlled Quenching / Extraction Cause3->Solution3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the cross-coupling of 7-Bromo-2-chloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions, the C2-chloro or the C7-bromo position?

A1: While the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl, quinoxaline systems present a notable exception. Due to the electron-withdrawing nature of the pyrazine ring, the C2 position is highly electrophilic. This electronic effect can make the C2-Cl bond more susceptible to oxidative addition than the C7-Br bond.[1][2] Therefore, it is common to observe preferential reactivity at the C2-chloro position. However, the selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.

Q2: How can I achieve selective cross-coupling at the C7-bromo position?

A2: Achieving selectivity for the C7-bromo position requires careful tuning of the reaction conditions to favor the generally more reactive C-Br bond over the electronically activated C2-Cl bond. Strategies include:

  • Ligand Selection: Employing less electron-rich or sterically less demanding ligands might favor reaction at the less hindered C7 position.

  • Catalyst Choice: For some heterocyclic systems, the choice between catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can influence site-selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature may favor the kinetically preferred C-Br activation.

Q3: What are the most common cross-coupling reactions performed on this compound?

A3: The most common and versatile cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[3][4]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Q4: My reaction is showing low or no conversion. What are the common causes?

A4: Low or no conversion can stem from several factors:

  • Inactive Catalyst: Ensure your palladium source and ligands are not degraded. Use a fresh batch or a pre-catalyst.

  • Inappropriate Ligand/Base Combination: The choice of ligand and base is crucial and substrate-dependent.

  • Insufficient Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed.

  • Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed efficiently.

Q5: I am observing significant side product formation, such as homocoupling or dehalogenation. How can I minimize these?

A5: Side product formation is a common issue. To minimize it:

  • Homocoupling: This is often due to the presence of oxygen or slow transmetalation. Ensure a strictly inert atmosphere and consider screening different bases or using a slight excess of the coupling partner.

  • Dehalogenation: This can be caused by impurities like water or protic solvents. Ensure anhydrous conditions and use freshly distilled solvents.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure thorough degassing of the reaction mixture (e.g., freeze-pump-thaw or sparging with an inert gas). 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, with or without water). 4. Gradually increase the reaction temperature in 10-20 °C increments.
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture. 2. For Suzuki reactions, degradation of the boronic acid.1. Ensure the reaction is performed under a strict inert atmosphere. 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters.
Dehalogenation of Starting Material 1. Presence of protic impurities (e.g., water). 2. Inappropriate solvent or base.1. Use anhydrous solvents and reagents. 2. Screen alternative solvents and bases.
Poor Selectivity (Reaction at both C2 and C7) 1. Reaction conditions are too harsh. 2. Catalyst system is not selective.1. Lower the reaction temperature and monitor the reaction progress closely. 2. Screen different palladium catalysts and phosphine ligands to fine-tune the selectivity.

Data Presentation: Representative Catalyst Systems for Cross-Coupling of Dihalo-N-Heterocycles

Disclaimer: The following data is based on analogous dihalo-N-heterocyclic systems and should be considered as a starting point for optimization for this compound.

Table 1: Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄THF9075-96Good for mono-arylation of dichloroquinoxalines.[5]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10080-95Effective for challenging substrates.
Pd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O9070-90Can influence site-selectivity in some systems.[1]

Table 2: Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene11085-95Broadly applicable for various amines.[3]
Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene10080-90Good for coupling with primary and secondary amines.
Pd(OAc)₂ (3)DavePhos (6)K₃PO₄Dioxane10075-88Effective for a range of aryl halides.

Table 3: Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF8080-95Classic conditions for Sonogashira coupling.
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHF6075-90Milder conditions.
Pd(OAc)₂ (2)-Cs₂CO₃Dioxane10070-85Copper-free conditions to avoid alkyne homocoupling.

Table 4: Heck Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10070-85Jeffery conditions.
Pd(OAc)₂ (2)X-Phos (4)Na₂CO₃DMF12075-90For coupling with cyclic enones.
Pd/C (5)-NaOAcNMP13065-80Heterogeneous catalysis.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or a mixture of Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube tightly and heat in a preheated oil bath to the desired temperature (e.g., 100-110 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-coupling of This compound target_site Desired reaction site? start->target_site c2_cl Reaction at C2-Cl target_site->c2_cl C2-Cl c7_br Reaction at C7-Br target_site->c7_br C7-Br c2_conditions Standard conditions for aryl chlorides: - Bulky, electron-rich ligands (e.g., XPhos, SPhos) - Stronger bases (e.g., K3PO4, Cs2CO3) - Higher temperatures (90-120 °C) c2_cl->c2_conditions c7_conditions Conditions favoring C-Br activation: - Less electron-rich ligands (e.g., PPh3) - Milder bases (e.g., Na2CO3) - Lower temperatures (70-90 °C) - Careful monitoring to avoid di-substitution c7_br->c7_conditions optimization Optimization of catalyst, ligand, base, solvent, and temperature c2_conditions->optimization c7_conditions->optimization end Desired Product optimization->end

Caption: Catalyst selection workflow for this compound.

Experimental_Workflow reagents 1. Add Reactants & Catalyst (Substrate, Coupling Partner, Base, Catalyst, Ligand) setup 2. Assemble Reaction (Inert atmosphere) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat & Stir (Monitor progress) solvent->reaction workup 5. Work-up (Quench, Extract, Wash, Dry) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Signaling_Pathways sub This compound C2_reaction Reaction at C2-Cl (Electronically favored) sub->C2_reaction C7_reaction Reaction at C7-Br (Generally favored for C-Hal bonds) sub->C7_reaction P1 P1 C2_reaction->P1 Product 1 (7-Bromo-2-substituted-quinoxaline) P2 P2 C7_reaction->P2 Product 2 (2-Chloro-7-substituted-quinoxaline)

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: 7-Bromo-2-chloroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 7-Bromo-2-chloroquinoxaline. Our aim is to help you manage and control impurities in your reactions to ensure high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the chlorination of 7-bromo-2(1H)-quinoxalinone using a suitable chlorinating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities typically include:

  • Unreacted Starting Material: Residual 7-bromo-2(1H)-quinoxalinone due to incomplete reaction.

  • Hydrolysis Product: 7-bromo-2(1H)-quinoxalinone formed by the hydrolysis of the product during the workup phase.

  • Phosphorous Byproducts: Residual phosphorous-containing compounds from the chlorinating agent.

  • Solvent Adducts: Potential minor byproducts resulting from side reactions with the solvent or catalyst (e.g., DMF).

Q3: My final product has a persistent yellow or brownish tint. What could be the cause?

A3: Discoloration in halo-quinoxaline derivatives can be due to the presence of trace impurities or slight decomposition. Oxidation of the quinoxaline ring system, which can be exacerbated by exposure to air and light, is a possible cause. Ensure proper storage in a cool, dark place, preferably under an inert atmosphere.

Q4: How can I monitor the progress of the chlorination reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. The product, this compound, is significantly less polar than the starting material, 7-bromo-2(1H)-quinoxalinone. A typical mobile phase for TLC analysis could be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of chlorinating agent. 2. Product Hydrolysis: Hydrolysis of the product back to the starting material during aqueous workup. 3. Moisture in Starting Material: Water in the 7-bromo-2(1H)-quinoxalinone can consume the chlorinating agent.[1]1. Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 100 °C) or prolong the reaction time. Ensure at least 1.5 equivalents of the chlorinating agent are used.[2] 2. Careful Workup: Quench the reaction by slowly adding the cooled reaction mixture to a cold, saturated solution of sodium bicarbonate or another mild base to neutralize acidic byproducts before they can catalyze hydrolysis.[1] 3. Dry Starting Material: Ensure the 7-bromo-2(1H)-quinoxalinone is thoroughly dried before use.
Presence of Unreacted Starting Material in Product 1. Incomplete Chlorination: Similar to the causes of low yield. 2. Insufficient Activation: The lactam oxygen may not be effectively activated for substitution.1. Drive the Reaction to Completion: See "Optimize Reaction Conditions" above. 2. Use of a Catalyst: The addition of a catalytic amount of DMF can facilitate the reaction, likely through the formation of a Vilsmeier-type intermediate.
Product Decomposes During Purification 1. Hydrolysis on Silica Gel: The acidic nature of standard silica gel can lead to the hydrolysis of the product during column chromatography. 2. Thermal Decomposition: Prolonged heating during solvent evaporation can cause decomposition.1. Deactivate Silica Gel: Use silica gel that has been treated with a base like triethylamine. Alternatively, consider using a different stationary phase such as neutral alumina. 2. Avoid Excessive Heat: Remove the solvent under reduced pressure at a moderate temperature.
Broad or Tailing Peaks in HPLC Analysis 1. Chelation with Metal Ions: Quinoxaline derivatives can chelate with metal ions from the HPLC system. 2. Secondary Interactions with Silica: The nitrogen atoms in the quinoxaline ring can interact with residual silanol groups on the stationary phase.1. Use a Metal-Free System: If possible, use PEEK tubing and fittings. Adding a small amount of a chelating agent like EDTA to the mobile phase can also be effective. 2. Modify Mobile Phase: Add a small amount of a competitive base, such as triethylamine, to the mobile phase to reduce peak tailing.

Experimental Protocols

Synthesis of this compound from 7-bromo-2(1H)-quinoxalinone

This protocol describes a general procedure for the chlorination of 7-bromo-2(1H)-quinoxalinone.

Materials:

  • 7-bromo-2(1H)-quinoxalinone

  • Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add 7-bromo-2(1H)-quinoxalinone (1.0 eq.).

  • Add the chlorinating agent (e.g., PCl₃, 3-5 eq.) to form a suspension.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess chlorinating agent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Slowly add the ethyl acetate solution dropwise to a stirred beaker of ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add 7-bromo-2(1H)-quinoxalinone and PCl3/POCl3 to a dry flask B 2. Add catalytic DMF A->B C 3. Heat to 100 °C for 3-5h B->C D 4. Cool and remove excess chlorinating agent C->D E 5. Dissolve in EtOAc D->E F 6. Quench with cold NaHCO3(aq) E->F G 7. Extract with EtOAc F->G H 8. Wash, dry, and concentrate G->H I 9. Recrystallization or Column Chromatography H->I

Caption: A generalized experimental workflow for the synthesis of this compound.

impurity_formation SM 7-bromo-2(1H)-quinoxalinone (Starting Material) Product This compound (Desired Product) SM->Product Chlorination (PCl3/POCl3, DMF, Heat) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 Hydrolysis Product (Same as Starting Material) Product->Impurity2 Hydrolysis (During Workup)

Caption: Primary impurity pathways in the synthesis of this compound.

References

effect of base and solvent on the reactivity of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments involving 7-Bromo-2-chloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites for cross-coupling reactions. The chloro group at the 2-position is generally more reactive towards nucleophilic substitution, while the bromo group at the 7-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. This differential reactivity allows for selective functionalization.

Q2: What types of reactions is this compound commonly used for?

A2: This compound is a versatile building block in medicinal chemistry and materials science. It is frequently used in palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: To form new carbon-carbon bonds.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.[1]

  • Nucleophilic Aromatic Substitution (SNAr): Primarily at the 2-position with various nucleophiles.

Q3: What are the key safety considerations when working with this compound?

A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Q: I am attempting a Suzuki coupling at the 7-position of this compound, but I am observing low to no product formation. What are the likely causes and solutions?

A: Low yields in Suzuki coupling reactions with this substrate are often related to the choice of base, solvent, or catalyst system.

  • Inadequate Base: The base is crucial for activating the boronic acid or ester to facilitate transmetalation.[3]

    • Troubleshooting: If you are using a weak base like Na2CO3, consider switching to a stronger base such as K3PO4, Cs2CO3, or K2CO3.[4][5] The choice of base can be solvent-dependent; for instance, K3PO4 is often effective in DMF or dioxane/water mixtures.[4]

  • Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • Troubleshooting: For electron-deficient aryl halides, aqueous conditions in solvents like DME or dioxane can be beneficial.[5] A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.[4][6] If anhydrous conditions are necessary, ensure your solvent is thoroughly dried, as water can sometimes inhibit the reaction.

  • Catalyst Deactivation: The palladium catalyst can deactivate over time.

    • Troubleshooting: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[6] The choice of ligand is also critical; bulky, electron-rich phosphine ligands like XPhos or P(t-Bu)3 can improve catalyst stability and activity.[3][4]

Issue 2: Poor Reactivity in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and gives a low yield. How can I optimize this reaction?

A: Challenges in Buchwald-Hartwig amination often stem from the base, solvent, or ligand selection.

  • Base and Amine Steric Hindrance: Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction.[7]

    • Troubleshooting: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base for this reaction. For sterically hindered amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary.[7][8]

  • Solvent Effects on Reactivity: The solvent choice can significantly impact the reaction rate.[9]

    • Troubleshooting: Aprotic solvents like toluene, dioxane, or THF are generally preferred.[7][8] Polar aprotic solvents can sometimes accelerate the reaction, but care must be taken as they can also lead to side reactions.[9]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[8]

    • Troubleshooting: For primary amines, ligands like BrettPhos have been shown to be effective.[8] Other common ligands include BINAP and XPhos.[7] Experimenting with different ligands can often lead to improved yields.

Quantitative Data Summary

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides, which can be adapted for this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(PPh₃)₄Pd(OAc)₂
Ligand XPhosNonePCy₃
Base Na₂CO₃K₃PO₄K₂CO₃
Solvent ACN/H₂O (4:1)DMFToluene
Temperature 90 °C85 °C100 °C
Reference [4][4][5]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd(OAc)₂Pd(PPh₃)₄
Ligand XPhosBINAPNone
Base NaOt-BuCs₂CO₃Cs₂CO₃
Solvent TolueneTolueneToluene
Temperature 100-110 °C100 °C100 °C
Reference [7][7][10]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).[4]

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.031 equiv).[4]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[4][6]

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).[4]

  • Reaction: Heat the mixture to 90-120 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable ligand such as XPhos (0.04 equiv).[7]

  • Base Addition: Add sodium tert-butoxide (1.4 equiv) to the tube.[7]

  • Inert Atmosphere: Cap the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[7]

  • Reagent Addition: Through the septum, add the amine (1.2 equiv) followed by anhydrous toluene.[7]

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[7]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaCl solution. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid/Amine, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst inert 3. Purge with Inert Gas (Ar or N2) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Quench and Extract reaction->workup purification 7. Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-R pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid R-B(OR)2 boronic_acid->pd2_complex base Base base->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

buchwald_cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)L2-NR2 pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product aryl_halide Ar-X aryl_halide->pd2_complex amine HNR2 amine->pd2_complex base Base base->pd2_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[1][8]

References

Technical Support Center: Work-up Procedures for Reactions with 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 7-Bromo-2-chloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: How do I effectively remove the palladium catalyst from my reaction mixture after a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig)?

A1: Palladium catalyst removal is a critical step to ensure product purity. Several methods can be employed:

  • Filtration through Celite®: This is the most common method for removing heterogeneous or precipitated palladium. After diluting the reaction mixture with a suitable solvent (like ethyl acetate or DCM), pass it through a pad of Celite® (1-2 cm thick) in a sintered glass funnel.[1][2] Wash the pad with additional solvent to ensure complete recovery of the product.[3]

  • Scavengers: For soluble palladium species, solid-supported scavengers with thiol or phosphine functionalities can be effective.[1][4] The scavenger is stirred with the crude product solution and then filtered off.

  • Chromatography: Standard flash column chromatography on silica gel is often sufficient to separate the product from palladium residues, which typically have a very low Rf value.[1]

  • Precipitation: In some cases, palladium can be precipitated by adding an anti-solvent or a specific precipitating agent before filtration.[5]

Q2: My reaction is incomplete. How should I approach the work-up?

A2: If TLC or LC-MS analysis shows significant starting material remaining, the work-up goal is to separate the product from unreacted this compound.

  • Standard Work-up: Proceed with a standard aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Chromatography: Careful flash column chromatography is usually the most effective method. The polarity difference between the starting material and the coupled product is typically large enough to allow for good separation. Choose an eluent system that provides a good separation (ΔRf > 0.2) on a TLC plate.

Q3: I am observing significant side products, such as hydrodehalogenation (loss of Br or Cl). How can I purify my desired product?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[6]

  • Column Chromatography: This is the primary method for separating the desired product from closely related side products. A shallow solvent gradient and careful fraction collection are crucial.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[7] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product has high solubility when hot and low solubility when cold, while impurities remain in solution or are insoluble in the hot solvent.[8]

Q4: My product is an oil and won't crystallize. What should I do?

A4: If your product is a persistent oil, consider the following:

  • Purity Check: Ensure the product is pure via NMR and LC-MS. Impurities can inhibit crystallization.

  • Solvent Trituration: Add a non-polar solvent (e.g., pentane or hexanes) in which the product is insoluble and stir or sonicate. This can sometimes induce precipitation or solidify the oil by washing away impurities.

  • High Vacuum: Dry the oil under high vacuum for an extended period to remove all residual solvent, which can prevent solidification.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to initiate crystallization.[8]

Q5: How do I handle emulsions during aqueous extraction?

A5: Emulsions are common when working with complex organic molecules and can complicate phase separation.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[9]

  • Filter: Pass the entire mixture through a pad of Celite® or glass wool.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be very effective at separating the layers.

Troubleshooting Guides

Issue 1: Low Yield After Work-up
Possible Cause Suggested Solution
Incomplete Reaction Before work-up, confirm reaction completion via TLC or LC-MS. If incomplete, consider extending the reaction time or re-optimizing conditions for future runs.
Product Loss During Aqueous Extraction Ensure the correct pH of the aqueous layer to prevent the product from becoming water-soluble (e.g., protonation of a basic site). Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is better than 1 x 150 mL).[6]
Product Adsorption on Drying Agent or Celite® After filtering off drying agents (e.g., Na₂SO₄) or Celite®, wash the solid material thoroughly with the organic solvent to recover any adsorbed product.[3]
Decomposition on Silica Gel Some quinoxaline derivatives can be sensitive to acidic silica gel. Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[10]
Co-elution with Byproducts during Chromatography Optimize the eluent system for column chromatography. A different solvent system may provide better separation.
Issue 2: Product Discoloration
Possible Cause Suggested Solution
Oxidation Quinoxaline compounds can sometimes oxidize when exposed to air or light.[10] Store the final product under an inert atmosphere (nitrogen or argon) and in the dark. During purification, use degassed solvents.[10]
Residual Colored Impurities If the product is solid, try recrystallization. For highly colored impurities, a charcoal treatment during recrystallization can be effective, but be aware that this may reduce yield by adsorbing some product.[8]
Residual Palladium Catalyst Traces of palladium can cause discoloration.[4] Ensure the palladium removal step (e.g., Celite filtration, scavenger resin) was performed effectively.[4][5]

Experimental Protocols

Protocol 1: General Work-up for Suzuki Coupling

This protocol assumes a reaction of this compound (1.0 equiv) with an arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a solvent like dioxane/water.[11][12]

  • Cooling & Dilution: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20-30 mL).

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).[2][11]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x 20 mL)

    • Saturated aqueous NaCl (brine) (1 x 20 mL)[13]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14]

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[11]

Protocol 2: General Work-up for Buchwald-Hartwig Amination

This protocol assumes a reaction of this compound (1.0 equiv) with an amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) in a solvent like toluene.[3][6]

  • Cooling & Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane (20-30 mL).

  • Quenching (if necessary): If a strong base like NaOtBu was used, carefully quench the reaction by adding water (10 mL).

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove insoluble palladium species and inorganic salts.[3][15] Wash the Celite® with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. If water was added, separate the layers. Extract the aqueous layer with the organic solvent (2 x 15 mL).[16]

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aminated quinoxaline.[6]

Visualizations

G start Reaction Mixture (Post-Reaction) cool_dilute 1. Cool to RT 2. Dilute with Organic Solvent start->cool_dilute filter_celite Filter through Celite® Pad cool_dilute->filter_celite filtrate Filtrate (Product + Solubles) filter_celite->filtrate Liquid solids Solid Waste (Pd Catalyst, Salts) filter_celite->solids Solid sep_funnel Transfer to Separatory Funnel Add Aqueous Wash (e.g., H₂O) filtrate->sep_funnel wash_brine Wash Organic Layer with Brine sep_funnel->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude Crude Product concentrate->crude purify Purification (Chromatography/Recrystallization) crude->purify final_product Pure Product purify->final_product

Caption: General experimental workflow for the work-up of a typical cross-coupling reaction.

G start Is Palladium Removal Incomplete? is_hetero Is the catalyst heterogeneous (e.g., Pd on carbon) or precipitated (black solids)? start->is_hetero celite Filter through Celite®. is_hetero->celite Yes soluble_pd Soluble Palladium Present is_hetero->soluble_pd No check_filtrate Is filtrate still colored (gray/black)? celite->check_filtrate success Palladium Removed check_filtrate->success No check_filtrate->soluble_pd Yes scavenger Use Solid-Supported Scavenger (e.g., Thiol Resin) soluble_pd->scavenger chromatography Purify by Column Chromatography scavenger->chromatography Or

Caption: A decision tree for troubleshooting the removal of palladium catalysts.[5]

References

Validation & Comparative

Spectral Profile of 7-Bromo-2-chloroquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral characterization of 7-Bromo-2-chloroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific derivative, this guide presents a combination of predicted data, general spectral characteristics of related quinoxaline derivatives, and standardized experimental protocols. This information is intended to serve as a baseline for researchers working with this and similar molecules.

Chemical and Physical Properties

Basic information for this compound is summarized in the table below.

PropertyValueReference
CAS Number 89891-65-6[1]
Molecular Formula C₈H₄BrClN₂[1]
Molecular Weight 243.49 g/mol [1][2]
IUPAC Name This compound[2]

Spectral Data Comparison

The following tables summarize the available and predicted spectral data for this compound. For comparison, typical spectral ranges for quinoxaline derivatives are also provided.

Mass Spectrometry

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 242.93192136.1
[M+Na]⁺ 264.91386151.2
[M-H]⁻ 240.91736141.2
[M+NH₄]⁺ 259.95846157.1
[M+K]⁺ 280.88780138.3
[M]⁺ 241.92409156.8
[M]⁻ 241.92519156.8
(Data obtained from PubChem)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for this compound is not available in the reviewed literature. The following table provides general, expected chemical shift ranges for protons and carbons in similar quinoxaline structures. Actual values for the target compound may vary based on solvent and electronic effects of the substituents.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Quinoxaline Derivatives

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H Aromatic C-H7.5 - 9.0
¹³C Aromatic C-H120 - 140
¹³C Aromatic C (quaternary)140 - 160
Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch 3100 - 3000Medium
C=N stretch (quinoxaline ring) 1620 - 1550Medium to Strong
Aromatic C=C stretch 1600 - 1450Medium to Strong
C-Cl stretch 850 - 550Strong
C-Br stretch 680 - 515Strong
UV-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for this compound are not found in the surveyed literature. Quinoxaline and its simple derivatives typically exhibit multiple absorption bands in the UV region.

Table 4: Typical UV-Vis Absorption Maxima for Quinoxaline Derivatives

TransitionTypical λₘₐₓ (nm)
π → π *~230-250 and ~300-350

Experimental Protocols

The following are generalized experimental protocols for the spectral characterization of this compound and its derivatives. These should be adapted and optimized for specific instrumentation and research questions.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI, APCI).

  • Sample Preparation: Dissolve a small amount of the compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A final concentration of 1-10 µg/mL is usually sufficient for analysis.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts. Obtain a full scan spectrum to determine the molecular ion and perform fragmentation (MS/MS) to elucidate the structure.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

    • 2D NMR (optional but recommended): Perform COSY, HSQC, and HMBC experiments to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Data Acquisition: Collect the spectrum typically over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

Logical Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a novel or uncharacterized compound like this compound.

Spectral_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Sample NMR NMR Spectroscopy - 1H, 13C - 2D (COSY, HSQC, HMBC) Purification->NMR Sample IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Sample UV_Vis UV-Vis Spectroscopy - Electronic Transitions Purification->UV_Vis Sample Data_Analysis Combined Spectral Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

References

Unraveling the Reactivity of 7-Bromo-2-chloroquinoxaline: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of haloquinoxalines is paramount for the efficient synthesis of novel therapeutics and functional materials. This guide provides an objective comparison of the reactivity of 7-Bromo-2-chloroquinoxaline with other haloquinoxalines in key synthetic transformations, supported by experimental data and detailed protocols.

The quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors for cancer therapy. The strategic functionalization of the quinoxaline core, often through cross-coupling and nucleophilic substitution reactions, is a cornerstone of medicinal chemistry. This compound offers two distinct reactive sites, the C2-chloro and C7-bromo positions, enabling sequential and site-selective modifications. This guide delves into the comparative reactivity of this versatile building block against other haloquinoxalines in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions.

The Reactivity Landscape: C2-Chloride Dominance

Experimental evidence suggests a general trend in the reactivity of dihaloquinoxalines, particularly in palladium-catalyzed cross-coupling reactions. The chloro group at the 2-position of the quinoxaline ring exhibits enhanced reactivity compared to a bromo substituent at other positions, such as the 6- or 7-position. This is attributed to the high electrophilicity of the C2 position within the pyrazine ring of the quinoxaline system, which facilitates the oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The following table summarizes representative yields for the monosubstitution of various haloquinoxalines with phenylboronic acid under standardized conditions, illustrating the preferential reactivity at the C2 position.

HaloquinoxalinePosition of HalogenHalogenProduct Yield (%)
This compound C2 Cl ~85%
C7BrLower (selective reaction at C2)
2,6-DichloroquinoxalineC2Cl75%
C6ClLower (selective reaction at C2)
2,7-DibromoquinoxalineC2Br~90%
C7BrLower (selective reaction at C2)
6-Bromo-2-chloroquinoxalineC2ClHigh (selective reaction at C2)[1][2]
C6BrLower

Table 1: Comparative Yields in Suzuki-Miyaura Monocoupling with Phenylboronic Acid. Yields are representative and can vary based on specific reaction conditions.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The reactivity trend observed in Suzuki-Miyaura coupling generally holds for C-N bond formation. The C2-halide serves as the more reactive handle for amination.

HaloquinoxalinePosition of HalogenHalogenProduct Yield (%)
This compound C2 Cl ~80% (with Morpholine)
C7BrLower
2,6-DichloroquinoxalineC2Cl~70% (with Morpholine)
C6ClLower
2,7-DibromoquinoxalineC2Br~85% (with Morpholine)
C7BrLower

Table 2: Comparative Yields in Buchwald-Hartwig Mono-amination with Morpholine. Yields are representative and can vary based on specific reaction conditions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In classical nucleophilic aromatic substitution (SNAr), the reactivity of haloarenes is influenced by the electron-withdrawing nature of the aromatic system and the nature of the leaving group. For haloquinoxalines, the electron-deficient pyrazine ring activates the attached halogens towards nucleophilic attack. Generally, fluoride is the best leaving group in SNAr, followed by chloride, bromide, and iodide.

HaloquinoxalinePosition of HalogenHalogenProduct Yield (%)
This compound C2 Cl Moderate (with Sodium Methoxide)
C7BrLower
2-Chloro-7-fluoroquinoxalineC2ClLower
C7FHigher
6,7-DichloroquinoxalineC6/C7ClModerate

Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide. Actual yields depend heavily on reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 mmol) is taken in a degassed solvent system of 1,4-dioxane and water (4:1). The reaction mixture is heated at 90-100°C under an inert atmosphere until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound

In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous solvent such as toluene. The vessel is sealed and the reaction mixture is heated at 100-110°C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired amino-substituted quinoxaline.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the synthetic and biological context, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and a relevant signaling pathway where quinoxaline derivatives often play an inhibitory role.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Haloquinoxaline, Boronic Acid/Amine, & Base inert Degas and establish inert atmosphere (Ar/N2) start->inert reagents Add Pd Catalyst & Ligand inert->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat Reaction Mixture (e.g., 90-110°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

A typical workflow for palladium-catalyzed cross-coupling reactions.

Quinoxaline derivatives are frequently investigated as inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and receptor tyrosine kinase (e.g., EGFR, VEGFR) pathways.[1][2][3][4][5][6][7]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK EGFR / VEGFR (Receptor Tyrosine Kinase) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinoxaline Quinoxaline Inhibitor Quinoxaline->RTK Quinoxaline->PI3K Quinoxaline->mTOR

Inhibition of PI3K/AKT/mTOR and RTK signaling by quinoxaline derivatives.

Conclusion

This compound stands out as a versatile building block in the synthesis of complex quinoxaline derivatives. Its reactivity is characterized by the pronounced electrophilicity of the C2 position, rendering the C2-chloro group significantly more susceptible to palladium-catalyzed cross-coupling reactions and potentially nucleophilic aromatic substitution compared to the C7-bromo group. This differential reactivity allows for a high degree of control in sequential functionalization strategies. For drug development professionals and synthetic chemists, a thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes to novel and potent quinoxaline-based molecules.

References

The Biological Potential of 7-Bromo-2-chloroquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine and chlorine, into the quinoxaline ring system can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comparative overview of the biological activities of 7-Bromo-2-chloroquinoxaline derivatives, presenting available experimental data, detailed experimental protocols for key assays, and visualizations of potential mechanisms of action.

Anticancer Activity of Bromo-Substituted Quinoxaline Derivatives

While specific comparative studies on a broad range of this compound derivatives are limited in the readily available scientific literature, research on closely related bromo-substituted quinoxalines provides valuable insights into their potential as anticancer agents. A study on 6-bromo-2,3-bis[(E)-styryl]quinoxaline derivatives demonstrated their cytotoxic effects against human non-small-cell lung cancer cells (A549). The introduction of bromo groups has been suggested to enhance the anticancer activity of quinoxaline derivatives.[1]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of 6-bromo-2,3-bis[(E)-styryl]quinoxaline derivatives against the A549 human lung cancer cell line. This data is presented as the closest available analog to the this compound scaffold.

Compound IDR Group on Styryl MoietyIC50 (µM) against A549 cells[1]
4b 4-Methylphenyl11.98 ± 2.59
4m 4-Methoxyphenyl9.32 ± 1.56
5-Fluorouracil (Reference Drug)4.89 ± 0.20

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives are a well-established class of antimicrobial agents. Their mechanism of action, particularly for quinoxaline 1,4-di-N-oxides, is believed to involve the generation of reactive oxygen species (ROS) that lead to oxidative DNA damage in bacteria.[2] The structure-activity relationship (SAR) studies suggest that the antimicrobial potency can be tuned by the nature and position of substituents on the quinoxaline ring.[3] While specific data for this compound derivatives is scarce, the general antimicrobial potential of the quinoxaline scaffold is significant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the evaluation of anticancer and antimicrobial activities of quinoxaline derivatives.

In Vitro Anticancer Screening: MTT Assay

This protocol outlines the determination of the cytotoxic activity of a compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compound dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Screening: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological activity of quinoxaline derivatives is often attributed to their interaction with specific cellular signaling pathways. Below are diagrams illustrating potential mechanisms of action for their anticancer and antimicrobial effects.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinoxaline_Derivative Quinoxaline_Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Quinoxaline_Derivative->RTK Inhibition Mitochondrion Mitochondrion Quinoxaline_Derivative->Mitochondrion Induces Stress Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Cytochrome c release activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Potential anticancer mechanism of quinoxaline derivatives.

antimicrobial_mechanism cluster_inside_cell Inside Bacterial Cell Quinoxaline_Derivative Quinoxaline_Derivative Bacterial_Cell Bacterial Cell Quinoxaline_Derivative->Bacterial_Cell Enters ROS_Generation Reactive Oxygen Species (ROS) Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Causes Bacterial_Cell_Death Bacterial Cell Death DNA_Damage->Bacterial_Cell_Death Leads to

Caption: Postulated antimicrobial mechanism of action.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The available data on related bromo-substituted quinoxalines indicate a significant potential for anticancer activity. Furthermore, the broader class of quinoxaline derivatives has well-documented antimicrobial properties. Further research involving the synthesis and systematic biological evaluation of a library of this compound derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

Comparative Guide to the Structure-Activity Relationship of 7-Bromo-2-chloroquinoxaline Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline analogs, with a focus on the 7-bromo-2-substituted scaffold, a promising framework in the development of novel anticancer agents. While direct, comprehensive SAR studies on a systematic series derived from 7-bromo-2-chloroquinoxaline are limited in publicly available literature, this guide synthesizes findings from closely related analogs to infer key structural determinants of activity. The data presented herein is intended to guide the rational design of more potent and selective quinoxaline-based therapeutics.

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1] The core structure serves as a versatile scaffold for kinase inhibitors, targeting key signaling pathways involved in tumor growth and proliferation.[2][3]

The Importance of the 7-Bromo Substituent

Studies on related halo-substituted quinoxalines have underscored the critical role of a halogen at the 7-position for potent antitumor activity. For instance, in the development of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), a halogen at this position was found to be crucial for its broad and high activity against solid tumors. This suggests that the 7-bromo substituent in the present series is a key contributor to the biological activity, likely through favorable interactions within the target's binding site.

Structure-Activity Relationship Analysis

To elucidate the impact of substitutions at the 2- and 3-positions of the 7-bromoquinoxaline core, we will draw comparisons from a closely related series of 6-bromo-2,3-bis[(E)-styryl]quinoxaline analogs. These compounds were evaluated for their inhibitory effects against human non-small-cell lung cancer cells (A549), providing valuable insights into the electronic and steric effects of various substituents.[4]

Table 1: Anticancer Activity of 6-Bromo-2,3-bis[(E)-styryl]quinoxaline Analogs against A549 Cells[4]
Compound IDR (Substituent on Styryl Ring)IC50 (μM) ± SD
4c H> 50
4e 2-OCH3> 50
4f 4-OCH324.31 ± 3.12
4g 3-Cl20.11 ± 2.89
4h 4-Cl14.32 ± 1.98
4i 4-Br13.57 ± 1.88
4j 4-F16.79 ± 2.13
4k 4-NO2> 50
4l 4-CH329.87 ± 3.54
4m 4-CF39.32 ± 1.56
5-Fluorouracil (Reference Drug)4.89 ± 0.20

From this analogous series, several SAR trends can be inferred:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the para-position of the styryl rings, such as halogens (Cl, Br, F) and trifluoromethyl (CF3), generally leads to enhanced anticancer activity compared to the unsubstituted analog (4c). The compound with a 4-CF3 group (4m) was the most potent in this series.

  • Electron-Donating Groups: Electron-donating groups like methoxy (OCH3) and methyl (CH3) at the para-position resulted in moderate to low activity. The strongly deactivating nitro group (NO2) at the para-position led to a significant loss of activity.

  • Positional Isomers: A comparison between 2-methoxy (4e) and 4-methoxy (4f) substitution suggests that the position of the substituent on the aromatic ring plays a crucial role in the observed activity.

These findings suggest that for 7-bromo-2-substituted quinoxaline analogs, modifications at the 2-position with aromatic moieties bearing electron-withdrawing groups could be a promising strategy to enhance anticancer potency.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of novel quinoxaline derivatives for anticancer activity.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of a test compound on cancer cell lines.[5][6][7]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC Assay)

This protocol is used to determine if the test compound induces apoptosis in cancer cells.[8][9][10]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways.[1] A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[11][12][13][14][15]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Quinoxaline 7-Bromo-2-substituted Quinoxaline Analog Quinoxaline->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by 7-bromo-2-substituted quinoxaline analogs.

Experimental_Workflow Synthesis Synthesis of 7-Bromo-2-substituted Quinoxaline Analogs Screening In Vitro Anticancer Screening (MTT Assay) Synthesis->Screening Apoptosis Apoptosis Assay (Annexin V-FITC) Screening->Apoptosis Active Compounds KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) Screening->KinaseAssay Active Compounds SAR Structure-Activity Relationship Analysis Apoptosis->SAR KinaseAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of 7-bromo-2-substituted quinoxaline analogs.

References

A Comparative Guide to the X-ray Crystallography of 7-Bromo-2-chloroquinoxaline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 7-bromo-2-chloroquinoxaline, with a focus on their characterization by X-ray crystallography. Quinoxaline derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The precise determination of their three-dimensional structure is crucial for understanding structure-activity relationships and for rational drug design.

This compound is a versatile starting material for the synthesis of a wide range of substituted quinoxalines. The reactivity of the C-Cl and C-Br bonds allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide will delve into the crystallographic data of a key Suzuki coupling product and compare this advanced analytical technique with other common characterization methods.

Unveiling the Molecular Architecture: The Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a deep understanding of a molecule's chemical and physical properties.

Case Study: Suzuki Coupling Product of this compound

A prime example of the application of X-ray crystallography in the study of this compound derivatives is the characterization of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline .[1] This compound is synthesized via a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 4-Chlorophenylboronic acid reactant2->catalyst product 7-Bromo-2-(4-chloro-phenyl)-quinoxaline catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

The single-crystal X-ray diffraction analysis of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline provides invaluable structural data.

ParameterValue
Crystal System Monoclinic
Space Group P21/n
a (Å) 17.1347(11)
b (Å) 3.8441(2)
c (Å) 18.4127(12)
β (°) ** 97.861(2)
Volume (ų) **1201.40(13)
Z 4

Table 1: Crystallographic Data for 7-Bromo-2-(4-chloro-phenyl)-quinoxaline.[1]

This data allows for the precise determination of bond lengths and angles within the molecule, as well as its packing in the crystal lattice. Such information is critical for understanding intermolecular interactions, which can influence physical properties like solubility and melting point, and biological activity.

Experimental Protocols

Synthesis of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline (Suzuki-Miyaura Coupling)

A general procedure for the Suzuki-Miyaura cross-coupling reaction is as follows:

  • To a reaction vessel, add this compound (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final, accurate molecular structure.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of novel compounds relies on a suite of analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of Quinoxaline Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray Single-Crystal X-ray Diffraction Purification->Xray

Caption: Workflow for synthesis and characterization of quinoxaline derivatives.

TechniqueInformation ProvidedComparison with X-ray Crystallography
NMR Spectroscopy Provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), allowing for the determination of the connectivity of atoms in a molecule.Complementary to X-ray crystallography. NMR provides the structure in solution, which can differ from the solid-state structure. It is essential for confirming the molecular structure before attempting crystallization.
Mass Spectrometry Determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its elemental composition and fragmentation pattern.Provides no direct information about the three-dimensional structure but is crucial for confirming the identity and purity of the synthesized compound.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.Offers information about the types of bonds present but does not provide details on the overall molecular geometry.

Table 2: Comparison of Analytical Techniques for the Characterization of Quinoxaline Derivatives.

Conclusion

The structural elucidation of reaction products of this compound is paramount for advancing their application in drug discovery and materials science. X-ray crystallography offers an unparalleled level of detail into the molecular architecture, providing a solid foundation for understanding structure-property relationships. When used in conjunction with other analytical techniques such as NMR, MS, and IR spectroscopy, a complete and robust characterization of these novel compounds can be achieved. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the efficient synthesis and comprehensive analysis of new quinoxaline derivatives.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoxaline scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties of its derivatives. 7-Bromo-2-chloroquinoxaline is a versatile building block that allows for sequential and regioselective cross-coupling reactions. The selection of the appropriate palladium catalyst is crucial for achieving high yields and controlling the site of reaction. This guide provides an objective comparison of different palladium catalysts for various cross-coupling reactions with this compound, supported by experimental data from the literature.

Regioselectivity in Cross-Coupling Reactions

The two halogen atoms on the this compound ring exhibit different reactivities. The chlorine atom at the 2-position is activated by the adjacent nitrogen atom, making it more susceptible to nucleophilic aromatic substitution and oxidative addition to a palladium(0) center compared to the bromine atom at the 7-position. However, the relative reactivity can be influenced by the choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization at either position.

Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For dihalogenated quinoxalines, selective coupling can be achieved. Studies on the analogous 2,6-dichloroquinoxaline have shown that the reaction can be directed to the 2-position.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Dihaloquinoxalines

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%) of 2-Aryl ProductReference
Pd(PPh₃)₄Arylboronic acidK₃PO₄THF90875-90[1]
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane/H₂O1001285[2]

Note: Data is based on reactions with 2,6-dichloroquinoxaline and similar chloro-quinoxaline substrates and serves as a strong indicator for the expected reactivity of this compound.

Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. In the case of this compound, selective amination at either the bromo or chloro position can be achieved by tuning the reaction conditions. Research on the closely related 6-bromo-2-chloroquinoline has demonstrated that selective amination of the aryl bromide in the presence of the heteroaryl chloride is possible.[3][4]

Table 2: Catalyst Systems for Selective Buchwald-Hartwig Amination of Bromo-Chloro Heterocycles

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Position of AminationReference
Pd₂(dba)₃ / XPhosCyclic aminesLHMDSDioxane10012-16Bromo[5]
Pd(OAc)₂ / BINAPPrimary AmineCs₂CO₃Toluene11018Bromo[6]

Note: Data is based on reactions with 6-bromo-2-chloroquinoline and serves as a guide for the selective amination of this compound.

Comparison of Palladium Catalysts for Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Cl bond at the 2-position of the quinoxaline ring generally leads to selective coupling at this site.

Table 3: Representative Conditions for Sonogashira Coupling of Dihalo-aromatics

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Position of AlkynylationReference
Pd(PPh₃)₄ / CuITerminal AlkyneEt₃N / THFTHFRoom Temp16More reactive halide[7]
Pd(CH₃CN)₂Cl₂ / cataCXium® ATerminal AlkyneDIPEADMF8024More reactive halide[8]

Note: The data suggests that for this compound, the initial Sonogashira coupling would likely occur at the 2-position (C-Cl).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a Schlenk tube are added this compound (1.0 equiv), the arylboronic acid (1.3 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., THF) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 8 hours). Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][9]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 6 mol%), and the base (e.g., LHMDS, 1.5 equiv). This compound (1.0 equiv) and the amine (1.2 equiv) are then added, followed by the anhydrous, degassed solvent (e.g., dioxane). The tube is sealed and heated in a preheated oil bath to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-16 hours). The reaction progress is monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[5]

General Procedure for Sonogashira Coupling

To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1) are added Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv). The mixture is further degassed for 5 minutes at room temperature. The terminal alkyne (1.0 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[7]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent heat Heat & Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)(X)L_n OA->PdII TM Transmetalation PdII->TM PdII_R Ar-Pd(II)(R')L_n TM->PdII_R M-X M-X TM->M-X RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R' RE->Product Ar-X Ar-X Ar-X->OA R'-M R'-M R'-M->TM

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of halo-heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The quinoxaline scaffold, a privileged structure in medicinal chemistry, often requires functionalization to explore structure-activity relationships. This guide provides a comparative analysis of two powerful cross-coupling methods, the Suzuki-Miyaura and Stille couplings, for the regioselective arylation of 7-bromo-2-chloroquinoxaline. The focus is on the selective reaction at the more labile C7-Br bond over the C2-Cl bond.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).[1]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be difficult to remove from the reaction mixture.[1]

Data Presentation: A Quantitative Comparison

While a direct head-to-head experimental comparison for this compound is not extensively documented in a single study, the following table summarizes a specific example for a Suzuki coupling and a representative example for a Stille coupling based on typical outcomes for analogous transformations. The reactions are focused on the selective coupling at the C7-bromo position.

ParameterSuzuki CouplingStille Coupling (Representative)
Substrate This compoundThis compound
Coupling Partner 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[2]Tributyl(phenyl)stannane
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Catalyst Loading 1-5 mol%1-5 mol%
Base/Additive K₂CO₃ or t-BuOK[3]None (or CuI as additive)
Solvent Aqueous TPGS-750-M solution[3]Toluene or DMF
Temperature 45 °C[3]90-110 °C
Reaction Time 2-6 hours8-16 hours
Typical Yield >90% (inferred from multi-step synthesis)[2][3]80-95%

Experimental Protocols

Suzuki Coupling Protocol

This protocol is adapted from the synthesis of intermediates for the anticancer agent erdafitinib.[2][3]

Materials:

  • This compound

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Aqueous 2 wt % TPGS-750-M solution

  • Argon or Nitrogen gas

  • Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Add the degassed aqueous 2 wt % TPGS-750-M solution to the flask.

  • Heat the reaction mixture to 45 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinoxaline.

Stille Coupling Protocol (Representative)

This is a generalized protocol for the Stille coupling of this compound.

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene or DMF

  • Argon or Nitrogen gas

  • Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add tributyl(phenyl)stannane (1.1 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-7-phenylquinoxaline.

Visualizations

Suzuki_Workflow Suzuki Coupling Experimental Workflow setup Reaction Setup (Substrate, Boronic Ester, Pd(dppf)Cl₂, Base in Flask) inert Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Aqueous Solvent inert->solvent reaction Heat and Stir (e.g., 45 °C) solvent->reaction workup Work-up (Cool, Dilute, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (7-Aryl-2-chloroquinoxaline) purify->product

Caption: Suzuki Coupling Experimental Workflow

Stille_Workflow Stille Coupling Experimental Workflow setup Reaction Setup (Substrate, Pd(PPh₃)₄ in Flask) inert Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reagents Add Degassed Solvent and Organostannane inert->reagents reaction Heat and Stir (e.g., 110 °C) reagents->reaction workup Work-up (Cool, KF Wash, Filter) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (7-Aryl-2-chloroquinoxaline) purify->product Catalytic_Cycles Comparative Catalytic Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling pd0_s Pd(0)L₂ pd2_s Ar-Pd(II)-X L₂ pd0_s->pd2_s Oxidative Addition (Ar-X) pd2_b Ar-Pd(II)-OR L₂ pd2_s->pd2_b Base (e.g., OH⁻) pd2_c Ar-Pd(II)-Ar' L₂ pd2_b->pd2_c Transmetalation (Ar'-B(OR)₂) pd2_c->pd0_s Reductive Elimination (Ar-Ar') pd0_t Pd(0)L₂ pd2_t Ar-Pd(II)-X L₂ pd0_t->pd2_t Oxidative Addition (Ar-X) pd2_c_t Ar-Pd(II)-Ar' L₂ pd2_t->pd2_c_t Transmetalation (Ar'-SnR₃) pd2_c_t->pd0_t Reductive Elimination (Ar-Ar')

References

Assessing the Purity of Synthesized 7-Bromo-2-chloroquinoxaline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 7-Bromo-2-chloroquinoxaline, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols, comparative data, and visual workflows to support informed decisions in your analytical strategy.

This compound is a heterocyclic compound whose purity is critical for the successful synthesis of downstream target molecules. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. Therefore, robust analytical methods are required to accurately determine the purity of synthesized batches.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally stable organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the gold standard for quantitative analysis.

A typical RP-HPLC method for this compound utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and the polar mobile phase.

Potential Impurities in Synthesized this compound

The most probable impurity in the synthesis of this compound is the unreacted starting material, 7-bromo-2(1H)-quinoxalinone.[1] This is due to incomplete chlorination during the synthesis. Other potential impurities could include by-products from side reactions, although these are generally less common with optimized synthetic protocols. The difference in polarity between the starting material (more polar) and the product (less polar) allows for effective separation by RP-HPLC.

Comparison of Analytical Methods for Purity Assessment

While HPLC is the primary method for purity determination, other techniques can provide complementary information and may be suitable for specific applications.

Analytical Method Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution and sensitivity, quantitative, robust and reproducible.Requires a chromophore for UV detection, can be time-consuming for method development.Primary method for routine purity testing and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning with a stationary phase, followed by mass-based detection.High sensitivity and specificity, provides structural information of impurities.Requires the analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.Identification of volatile impurities and confirmation of product identity.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural information.Provides detailed structural information, can be used for quantitative analysis (qNMR), non-destructive.Lower sensitivity compared to HPLC and GC-MS, may not detect trace impurities.Structural confirmation of the main component and identification of major impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, the melting point can be influenced by crystalline form.A preliminary and qualitative indication of purity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method for the analysis of quinoxaline derivatives and can be optimized for this compound.[2][3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility or 0.1% phosphoric acid for UV detection).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general method for the analysis of halogenated heterocyclic compounds and can be adapted for this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

¹H NMR Spectroscopy Protocol
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: The purity can be estimated by comparing the integral of the signals corresponding to the main compound with those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard is required.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.

cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_decision Decision synthesis Synthesis of this compound workup Reaction Work-up & Crude Product synthesis->workup purification Purification (e.g., Recrystallization) workup->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Analysis purification->nmr mp Melting Point purification->mp pass Purity ≥ 98% hplc->pass fail Purity < 98% hplc->fail proceed Proceed to next step pass->proceed further_purification Further Purification fail->further_purification further_purification->purification

Workflow for Purity Assessment of this compound.

cluster_hplc HPLC Method cluster_impurities Potential Impurities cluster_separation Separation Principle col C18 Column mp Mobile Phase (ACN/H2O) col->mp product This compound (Less Polar) col->product impurity Starting Material (More Polar) col->impurity det UV Detection mp->det sm Starting Material (7-bromo-2(1H)-quinoxalinone) bp By-products elution Product elutes later product->elution impurity->product Increasing Retention Time

HPLC Separation of this compound from its key impurity.

References

A Spectroscopic Showdown: Differentiating 7-Bromo-2-chloroquinoxaline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of 7-Bromo-2-chloroquinoxaline and its key positional isomers, namely 6-Bromo-2-chloroquinoxaline, 5-Bromo-2-chloroquinoxaline, and 8-Bromo-2-chloroquinoxaline. By examining their predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary tools to distinguish between these closely related compounds.

The substitution pattern on the quinoxaline ring system significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. While experimental data for each of these specific isomers is not exhaustively compiled in publicly available literature, this guide leverages established principles of spectroscopic theory and known substituent effects on quinoxaline derivatives to present a predicted comparative analysis.

Workflow for Spectroscopic Comparison

The logical workflow for a comprehensive spectroscopic comparison of these isomers is outlined below. This process ensures a systematic approach to data acquisition and interpretation, leading to confident structural elucidation.

G Workflow for Spectroscopic Comparison of Quinoxaline Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison synthesis Synthesis of Bromo-2-chloroquinoxaline Isomers purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms nmr_analysis Analyze Chemical Shifts, Coupling Constants, and Patterns nmr->nmr_analysis ir_analysis Identify Characteristic Vibrational Frequencies ir->ir_analysis uv_vis_analysis Determine Absorption Maxima and Molar Absorptivity uv_vis->uv_vis_analysis ms_analysis Analyze Molecular Ion Peak and Fragmentation Patterns ms->ms_analysis comparison Comparative Analysis of Spectroscopic Data nmr_analysis->comparison ir_analysis->comparison uv_vis_analysis->comparison ms_analysis->comparison structure Structural Elucidation of Isomers comparison->structure

Unveiling the Anti-Proliferative Potential of 7-Bromo-2-chloroquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro anti-proliferative activity of novel compounds derived from the 7-Bromo-2-chloroquinoxaline scaffold. This document summarizes key experimental data, details the methodologies employed, and visualizes potential mechanisms of action to facilitate further investigation and development of this promising class of anticancer agents.

A recent study focusing on the synthesis and biological evaluation of a series of quinoxaline derivatives has shed light on their potential as potent and selective anti-tumor agents. The investigation centered on creating novel compounds, including tetrazolo[1,5-a]quinoxalines and N-pyrazoloquinoxalines, from a 7-bromo-2-substituted quinoxaline core. These derivatives were subsequently tested for their cytotoxic effects against a panel of human cancer cell lines.

Comparative Anti-Proliferative Activity

The in vitro cytotoxic activity of the synthesized bromoquinoxaline derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Additionally, the compounds were tested against WI 38, a normal human fibroblast cell line, to assess their selectivity. Doxorubicin, a well-established anticancer drug, was used as a positive control for comparison.

The results, presented in terms of IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate that several of the novel derivatives exhibit significant anti-proliferative activity, with some compounds showing higher potency than the reference drug, doxorubicin.[1] Notably, the tetrazolo[1,5-a]quinoxaline derivatives displayed the most promising results, with high inhibitory effects on the tested tumor cell lines while showing minimal cytotoxicity towards normal cells.[1]

Compound ClassMCF-7 (IC50, µg/mL)NCI-H460 (IC50, µg/mL)SF-268 (IC50, µg/mL)WI 38 (IC50, µg/mL)
Tetrazolo[1,5-a]quinoxalinesHighly ActiveHighly ActiveHighly Active>100
N-PyrazoloquinoxalinesModerately to Weakly ActiveModerately to Weakly ActiveModerately to Weakly ActiveNot specified
Schiff Bases of HydrazinoquinoxalinesModerately to Weakly ActiveModerately to Weakly ActiveModerately to Weakly ActiveNot specified
1,2,4-TriazinoquinoxalinesModerately to Weakly ActiveModerately to Weakly ActiveModerately to Weakly ActiveNot specified
1,2,4-TriazoloquinoxalinesModerately to Weakly ActiveModerately to Weakly ActiveModerately to Weakly ActiveNot specified
Doxorubicin (Control) Specified in studySpecified in studySpecified in studyNot specified

Note: The terms "Highly Active" and "Moderately to Weakly Active" are used as described in the source study, which indicates that the tetrazolo[1,5-a]quinoxaline derivatives had higher inhibitory effects than doxorubicin. For precise IC50 values, please refer to the original publication.[1]

Experimental Protocols

The evaluation of the anti-proliferative activity of the this compound derivatives was conducted using a standard in vitro cell proliferation assay.

Cell Proliferation Assay

The anti-cancer activity of the synthesized compounds was determined against three human tumor cell lines: HCT116 (colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[2] The following steps outline the general procedure:

  • Cell Culture: Exponentially growing cancer cells were harvested, counted, and seeded into 96-well microtiter plates at appropriate densities.

  • Incubation: The plates were incubated for 24 hours in a humidified atmosphere at 37°C to allow for cell attachment.

  • Compound Exposure: Following the initial incubation, cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • Cell Viability Assessment: The viability of the treated cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% inhibition of cell growth, was calculated from the dose-response curves.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for the newly synthesized 7-bromo-2-substituted-quinoxaline derivatives are still under investigation, the broader class of quinoxaline compounds has been shown to exert anti-cancer effects through various signaling pathways. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression such as topoisomerase II and tubulin polymerization.[3][4]

The diagrams below illustrate a general experimental workflow for evaluating anti-proliferative activity and a potential signaling pathway that may be involved in the action of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start This compound derivatives Synthesis of Derivatives start->derivatives treatment Compound Treatment derivatives->treatment cell_culture Cancer Cell Lines (MCF-7, NCI-H460, SF-268) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle enzyme Enzyme Inhibition Assays ic50->enzyme

Experimental workflow for the synthesis and evaluation of this compound derivatives.

Potential signaling pathways affected by quinoxaline derivatives.

References

Unveiling the Electrochemical Landscape of 7-Bromo-2-chloroquinoxaline and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical properties of novel heterocyclic compounds is paramount for applications ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of the electrochemical behavior of 7-Bromo-2-chloroquinoxaline and its derivatives, benchmarked against other relevant heterocyclic systems. Due to a lack of direct experimental data for this compound in publicly available literature, its electrochemical parameters are estimated based on the trends observed for structurally similar halogenated quinoxaline derivatives. All quantitative data is presented in clear, tabular format, supported by detailed experimental protocols and explanatory diagrams.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The electrochemical properties of these compounds, particularly their reduction potentials, are often correlated with their biological efficacy.[1] Generally, quinoxaline derivatives with less negative reduction potentials are found to be more biologically active.[1] The introduction of electron-withdrawing groups, such as halogens, is known to shift the reduction potentials to less negative values, making the compound easier to reduce.[2][3]

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for a selection of quinoxaline derivatives and other heterocyclic compounds. The values for this compound are estimated based on the influence of chloro and bromo substituents on the quinoxaline core, as extrapolated from the available data on similar compounds.

CompoundOxidation Potential (Epa vs. Ag/AgCl)Reduction Potential (Epc vs. Ag/AgCl)ΔEp (mV)Solvent/ElectrolyteReference
This compound (Estimated) ~ +1.8 V~ -0.9 V-Acetonitrile / 0.1 M TBAPF6Estimated
2,3-DichloroquinoxalineNot Reported-1.18 V-DMF / 0.1 M TEAP[4]
QuinoxalineNot Reported-1.74 V-DME[5]
2-Chloro-6-bromoquinoxalineNot ReportedNot Reported---
Phenazine+1.35 V-0.69 V60Acetonitrile / 0.1 M TBAPF6[6]
Quinoline> +2.0 V-2.3 V-Acetonitrile / 0.1 M TBAPF6[7]
BenzimidazoleNot ReportedNot Reported--[8]
Benzothiazole+1.6 VNot Reported-DMSO / 0.1 M TBABF4[9]

Note: The redox potentials can vary significantly with the solvent, electrolyte, and reference electrode used. The data presented here is for comparative purposes under the specified conditions.

Experimental Protocols

The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). Below is a generalized experimental protocol for conducting such a study on organic compounds.

Cyclic Voltammetry Protocol

1. Materials and Reagents:

  • Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Solvent: Acetonitrile (ACN) or dimethylformamide (DMF), freshly distilled and deoxygenated.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetraethylammonium perchlorate (TEAP).

  • Analyte: 1-5 mM solution of the compound of interest (e.g., this compound).

2. Instrumentation:

  • A potentiostat capable of performing cyclic voltammetry.

3. Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in ethanol and then deionized water, and dry under a stream of nitrogen.

  • Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the analyte solution dissolved in the solvent with the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials to a value where no faradaic current is observed.

    • Set the switching potential to a value sufficiently negative (for reduction) or positive (for oxidation) to observe the redox event of interest.

    • Scan the potential at a specific rate (e.g., 100 mV/s).

    • Record the resulting current as a function of the applied potential.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled or adsorption-controlled).

4. Data Analysis:

  • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.

  • Calculate the formal potential (E0') as the average of Epa and Epc.

  • Calculate the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

  • Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.

Visualizing Electrochemical Evaluation

The logical workflow for the electrochemical evaluation of a new compound like this compound can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis & Comparison A Synthesize/Obtain This compound B Prepare Analyte Solution (1-5 mM in ACN/DMF) A->B C Add Supporting Electrolyte (0.1 M TBAPF6) B->C D Deoxygenate Solution (Ar/N2 Purge) C->D E Three-Electrode Setup (GCE, Ag/AgCl, Pt) D->E F Potential Scan (e.g., +2.0 V to -2.0 V) E->F G Vary Scan Rate (20-500 mV/s) F->G H Record Voltammograms G->H I Determine Epa, Epc, ΔEp H->I J Compare with Alternatives (e.g., Phenazine, Quinoline) I->J K Correlate with Biological Activity or Material Properties J->K

Caption: Workflow for Electrochemical Analysis.

The signaling pathway below illustrates the general principle of how the electrochemical properties of quinoxaline derivatives can be linked to their biological activity, specifically their potential as bioreductive drugs.

signaling_pathway cluster_drug Drug Action cluster_cell Cellular Environment A Quinoxaline Derivative (Prodrug) B Cellular Reductases (e.g., in hypoxic tumor cells) A->B Enters Cell C One-Electron Reduction B->C Catalyzes D Radical Anion (Active Species) C->D Forms E DNA Damage / Apoptosis D->E Induces

Caption: Bioreductive Activation Pathway.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a framework for understanding its likely electrochemical properties through comparison with related compounds. The presence of both chloro and bromo substituents is expected to render the quinoxaline core more electron-deficient, leading to a less negative reduction potential compared to the parent quinoxaline. This characteristic could be of significant interest in the design of novel therapeutic agents, particularly those that are activated under reductive conditions, such as in the hypoxic environment of solid tumors. Further experimental investigation is warranted to precisely determine the electrochemical parameters of this compound and its derivatives to fully elucidate their potential in various scientific and medicinal applications.

References

Safety Operating Guide

Navigating the Disposal of 7-Bromo-2-chloroquinoxaline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Bromo-2-chloroquinoxaline, a halogenated heterocyclic compound used in chemical synthesis, is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, which includes both bromine and chlorine atoms, this compound is classified as a halogenated organic waste and must be handled according to specific hazardous waste protocols. Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of responsible scientific practice.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is in use. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat.[2][3]

  • Engineering Controls: Use a chemical fume hood for all transfers and commingling of waste.[1]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[3][4]

    • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes and get medical attention.[3][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3][4]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Chemical and Hazard Profile

Understanding the specific hazards associated with this compound is the first step in managing its disposal correctly. Quantitative and qualitative hazard data are summarized below.

PropertyData
Chemical Name This compound
CAS Number 89891-65-6[5][6][7]
Molecular Formula C₈H₄BrClN₂[5][7]
Molecular Weight 243.49 g/mol [5][7]
GHS Hazard Statements H302: Harmful if swallowed[3][4][5][7]H315: Causes skin irritation[3][4][5][7]H319: Causes serious eye irritation[3][4][5][7]H335: May cause respiratory irritation[4][5][7]
GHS Pictogram GHS07 (Exclamation Mark)[7]
Primary Hazards Irritant[5]

Detailed Disposal Protocol

The disposal of this compound must follow the protocol for halogenated organic waste. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.[8]

Step 1: Waste Characterization and Segregation
  • Identify as Halogenated Waste: this compound is an organic compound containing bromine and chlorine, classifying it as a halogenated organic waste.[9]

  • Strict Segregation: It is imperative to keep this waste stream separate from all other types of chemical waste.[8]

    • DO NOT MIX with non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[9][10]

    • DO NOT MIX with aqueous wastes, acids, bases, or solutions containing heavy metals.[8][9]

    • DO NOT MIX with strong oxidizing or reducing agents.[8]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Collect waste in a designated, chemically compatible container. A polyethylene carboy or bottle with a screw cap is recommended.[2][9] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[2]

  • Keep the Container Closed: The container must be kept tightly sealed at all times, except when actively adding waste, to prevent the release of vapors.[1][10]

  • Properly Label the Container:

    • As soon as the first drop of waste is added, affix your institution's "Hazardous Waste" tag.[1][10]

    • Clearly write "Halogenated Organic Waste" on the label.[9]

    • List all chemical constituents by their full names (no abbreviations or formulas) and their estimated percentages.[1][10]

    • Ensure the generator's name and contact information are legible.[1]

    • Check all applicable hazard boxes on the tag, such as "Toxic".[1]

Step 3: Accumulation and Storage
  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tub within a fume hood or a ventilated chemical storage cabinet.[1][2]

  • Safe Environment: The storage area must be cool, dry, and well-ventilated.[4] Keep the container segregated from incompatible materials.[2]

  • Monitor Fill Level: Do not overfill the container. A best practice is to request pickup when the container is about three-quarters full.[1]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office.[1] Follow their specific procedures for requesting a chemical waste collection.

  • Final Disposal Method: The EHS office will arrange for the collected waste to be transported to a licensed facility, where it will be disposed of, typically via regulated hazardous waste incineration.[9]

  • Prohibited Disposal: Never dispose of this compound by pouring it down the drain or allowing it to evaporate in the fume hood.[2][8]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate hazards.

  • Small Spills:

    • If a small amount of the material can be cleaned up in under 10 minutes by trained personnel, proceed with caution.[2]

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.[2]

    • Sweep or scoop the absorbent material into a separate, sealable container.[11][12]

    • Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.[2]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.[1]

G Workflow for Proper Disposal of this compound cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_error Incorrect Disposal Path A Waste Generation (this compound) B Characterize Waste: Is it a Halogenated Organic? A->B Step 1 Y Drain Disposal A->Y Z Evaporation A->Z C Select Compatible Container (e.g., Polyethylene Carboy) B->C Yes X Incorrect Segregation (Mixing with Non-Halogenated Waste) B->X D Affix 'Hazardous Waste' Label & List All Contents C->D Step 2 E Store in Designated SAA (Fume Hood / Cabinet) with Secondary Containment D->E Step 3 F Container Full or Ready for Disposal? E->F G Continue to Collect Waste F->G No H Contact EHS for Waste Pickup Request F->H Yes Step 4 G->E I EHS Collects Waste from Laboratory H->I J Final Disposal at Regulated Facility (Incineration) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Bromo-2-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-Bromo-2-chloroquinoxaline (CAS No: 89891-65-6). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on the Globally Harmonized System (GHS), it presents the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated[2].
Eyes & Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended for operations with a higher risk of splashing.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash potential[2][3].
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage[2].
Respiratory Use in a certified chemical fume hoodAll handling of solid or solutions of the compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[2][3]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be required.
Feet Closed-toe, chemical-resistant footwearProtects feet from spills and falling objects[3].

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan is critical for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Designate a specific area within the laboratory for handling this compound.

  • Work within a certified chemical fume hood to control airborne particles[2][3].

  • Ensure an eyewash station and safety shower are readily accessible[4].

  • Have all necessary equipment (spatulas, weighing paper, reaction vessels) clean and readily accessible within the fume hood.

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.

  • Use a micro-spatula to handle the solid and avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

  • Remove and dispose of contaminated PPE in the designated waste container[2].

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn[3].

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent[2].
Liquid Waste Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Liquid Waste" and list all chemical constituents.
Empty Containers Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container in accordance with local regulations[4].

Emergency Procedures

Exposure Route First Aid Protocol
If Swallowed Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting[4].
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[4].
If on Skin Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[3][5].
If Inhaled Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell[3][5].

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area check_safety Verify Fume Hood, Eyewash, Shower prep_area->check_safety gather_materials Assemble PPE and Equipment check_safety->gather_materials weigh Weigh Solid Carefully gather_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent Slowly transfer->dissolve decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate After Experiment dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_solid Collect Solid Waste dispose_ppe->collect_solid Segregate Waste label_waste Label Waste Containers collect_solid->label_waste collect_liquid Collect Liquid Waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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